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  • Product: 2-(oxan-2-yl)acetaldehyde
  • CAS: 86266-57-1

Core Science & Biosynthesis

Foundational

Architecting Macrolide Scaffolds: A Technical Whitepaper on 2-(Oxan-2-yl)acetaldehyde

Executive Summary The total synthesis of complex marine macrolides—such as the cytotoxic aspergillides—relies heavily on the precise stereochemical construction of oxygen-containing heterocycles. At the structural core o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The total synthesis of complex marine macrolides—such as the cytotoxic aspergillides—relies heavily on the precise stereochemical construction of oxygen-containing heterocycles. At the structural core of these synthetic campaigns lies 2-(oxan-2-yl)acetaldehyde (synonymous with tetrahydropyran-2-acetaldehyde), a highly versatile chiral building block. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in organocatalytic transformations, and field-proven, self-validating protocols for its utilization in advanced drug development and natural product synthesis.

Chemical Identity & Physicochemical Profiling

2-(Oxan-2-yl)acetaldehyde is characterized by a six-membered tetrahydropyran (oxane) ring substituted at the C2 position with a highly reactive, electrophilic acetaldehyde moiety. This bifunctional architecture allows the molecule to serve simultaneously as a conformationally rigid structural scaffold and a reactive anchor for carbon-carbon bond extension (e.g., via Horner-Wadsworth-Emmons olefination or aldol additions).

To facilitate predictive modeling in drug design and synthetic planning, the core quantitative data of 2-(oxan-2-yl)acetaldehyde is summarized below:

PropertyValue
IUPAC Name 2-(oxan-2-yl)acetaldehyde
Common Synonyms Tetrahydropyran-2-acetaldehyde; 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Exact Mass 128.0837 Da
Topological Polar Surface Area (TPSA) 26.3 Ų
Hydrogen Bond Donors / Acceptors 0 / 2
Rotatable Bonds 2

The Tetrahydropyran Core in Natural Product Synthesis

The oxane ring is a ubiquitous motif in biologically active marine natural products. The primary challenge in utilizing 2-(oxan-2-yl)acetaldehyde derivatives lies in controlling the relative stereochemistry, particularly when constructing 2,6-disubstituted systems.

Intramolecular oxa-conjugate cyclization (IOCC) is frequently employed to construct the initial tetrahydropyran ring [1]. However, these cyclizations are often kinetically controlled and frequently yield the undesired trans-2,6-disubstituted isomers. To access the biologically relevant cis-configuration found in targets like Aspergillide A, chemists must bypass kinetic traps and force the system into thermodynamic equilibration.

Reactivity Molecule 2-(Oxan-2-yl)acetaldehyde (C7H12O2) Aldehyde Acetaldehyde Moiety (Electrophilic Center) Molecule->Aldehyde Oxane Oxane Ring (Tetrahydropyran Core) Molecule->Oxane Stereocenter C2 Stereocenter (Chiral Anchor) Molecule->Stereocenter Olefination HWE Olefination / Aldol Additions Aldehyde->Olefination C-C Extension Macrolactonization Macrolide Scaffold (e.g., Aspergillides) Oxane->Macrolactonization Structural Base Isomerization L-Proline Catalyzed Epimerization Stereocenter->Isomerization Stereocontrol

Structural features and synthetic reactivity profile of 2-(oxan-2-yl)acetaldehyde.

Mechanistic Insights: The Proline-Catalyzed Epimerization

In the landmark total synthesis of Aspergillide A, the Kuwahara group elegantly demonstrated that the trans-isomer of a substituted 2-(oxan-2-yl)acetaldehyde intermediate can be efficiently converted to the cis-isomer using catalytic L-proline [2].

The Causality of the Transformation: Why does L-proline succeed where standard acidic or basic epimerizations fail? The reaction is driven by absolute thermodynamic control. In a six-membered chair conformation, the cis-2,6-disubstituted oxane allows both bulky substituents to occupy equatorial positions, effectively eliminating the severe 1,3-diaxial steric clashes present in the trans-isomer.

L-proline acts as a covalent organocatalyst. It condenses with the pendant acetaldehyde moiety to form a transient enamine/iminium intermediate. This activation alters the electronic landscape of the molecule, drastically lowering the activation energy required for a retro-oxa-Michael reaction . The oxane ring transiently opens into an acyclic intermediate. Subsequent re-cyclization (oxa-Michael addition) occurs rapidly, trapping the molecule in the thermodynamically favored, lower-energy cis-geometry before the catalyst is hydrolyzed and regenerated.

Mechanism Trans trans-2-(Oxan-2-yl)acetaldehyde (Kinetic Product) Enamine Enamine Intermediate (L-Proline Condensation) Trans->Enamine + L-Proline Acyclic Retro-Oxa-Michael Ring Opening (Acyclic Intermediate) Enamine->Acyclic C-O Bond Cleavage Recyclization Oxa-Michael Ring Closure (Thermodynamic Control) Acyclic->Recyclization Conformational Flip Cis cis-2-(Oxan-2-yl)acetaldehyde (Thermodynamic Product) Recyclization->Cis - L-Proline

Mechanistic pathway of L-proline-catalyzed trans-to-cis isomerization.

Standardized Experimental Protocol: Trans-to-Cis Isomerization

To ensure reproducibility in drug development settings, the following protocol is designed as a self-validating system . It incorporates specific in-process controls (IPC) to guarantee stereochemical fidelity.

Objective: Convert kinetically favored trans-2-(oxan-2-yl)acetaldehyde derivatives to their thermodynamically stable cis-isomers.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the trans-2-(oxan-2-yl)acetaldehyde intermediate (1.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add L-proline (0.2 equiv, 20 mol%) in a single portion. Stir the reaction mixture continuously at 25 °C.

  • In-Process Monitoring (Self-Validation Checkpoint 1): Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. Stain the plates with p-anisaldehyde. The cis-isomer will exhibit a distinct Rf​ value due to its altered dipole moment compared to the trans-precursor.

  • Quench and Extraction: Upon complete consumption of the starting material (typically 24–48 hours), quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Product Validation (Self-Validation Checkpoint 2): Purify the crude residue via silica gel flash chromatography. Analyze the purified product using ¹H NMR (400 MHz, CDCl₃). Critical Diagnostic: The anomeric/C2 proton in the newly formed cis-isomer will display a large axial-axial coupling constant ( J≈10−11 Hz) with the adjacent methylene protons. In contrast, the trans-isomer exhibits a much smaller equatorial-axial coupling constant ( J≈2−5 Hz). This NMR signature provides absolute, self-validating proof of the stereochemical inversion.

Conclusion

2-(Oxan-2-yl)acetaldehyde is far more than a simple heterocyclic intermediate; it is a dynamic structural pivot point in organic synthesis. By understanding the thermodynamic properties of the tetrahydropyran ring and leveraging organocatalytic pathways like the proline-catalyzed retro-oxa-Michael/oxa-Michael sequence, researchers can dictate stereochemical outcomes with absolute precision. Mastering the handling and reactivity of this C₇H₁₂O₂ building block is essential for any team aiming to synthesize complex, oxygen-rich macrolide therapeutics.

References

  • Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization. Source: HETEROCYCLES, 85(6), 1255. (2012). URL:[Link]

  • Synthesis of aspergillide A via proline-catalyzed trans-to-cis isomerization of a substituted tetrahydropyran. Source: Tetrahedron, 67(16), 2882-2888. (2011). URL:[Link]

Exploratory

A Technical Guide to 2-(oxan-2-yl)acetaldehyde: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(oxan-2-yl)acetaldehyde, a heterocyclic aldehyde with significant potential in organic synthesis and medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(oxan-2-yl)acetaldehyde, a heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the precise nomenclature, chemical properties, and synthetic utility of this compound, offering field-proven insights and robust methodologies.

Decoding the Nomenclature: A Matter of Precision

The nomenclature of substituted saturated heterocycles like 2-(oxan-2-yl)acetaldehyde is critical for unambiguous scientific communication. Misinterpretation of isomeric substitution patterns can lead to significant errors in research and development.

IUPAC Nomenclature

The systematic name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(oxan-2-yl)acetaldehyde . Let's deconstruct this name:

  • Oxane : This is the Hantzsch-Widman name for a six-membered saturated heterocyclic ring containing one oxygen atom.

  • -2-yl : This locant indicates that the substituent is attached to the carbon atom at the 2-position of the oxane ring. The oxygen atom is assigned position 1.

  • acetaldehyde : This denotes a two-carbon aldehyde group (CHO) attached to the oxane ring.

It is crucial to distinguish this isomer from its constitutional isomers, such as 2-(oxan-3-yl)acetaldehyde and 2-(oxan-4-yl)acetaldehyde, where the acetaldehyde moiety is attached to the 3- and 4-positions of the oxane ring, respectively.

Synonyms and Alternative Names

In literature and chemical databases, several synonyms are used for 2-(oxan-2-yl)acetaldehyde. Understanding these is vital for comprehensive literature searches. Common synonyms include:

  • 2-(Tetrahydropyran-2-yl)acetaldehyde

  • Tetrahydro-2H-pyran-2-acetaldehyde

The term "tetrahydropyran" is a widely accepted and frequently used alternative to "oxane."

Isomeric and Related Compounds of Note

The importance of precise nomenclature is underscored by the existence of several related compounds that are often a source of confusion:

  • 2-(Oxan-4-yl)acetaldehyde (CAS 65626-23-5) : The 4-substituted isomer is more commonly cited in the literature and has different physical and chemical properties.[1][2][3]

  • 2-(Oxolan-2-yl)acetaldehyde (CAS 20005-32-7) : This compound features a five-membered ring (tetrahydrofuran) instead of a six-membered ring.[4][5]

  • 2-(Oxetan-2-yl)acetaldehyde (CAS 928758-02-5) : This is the four-membered ring analogue.[6]

The following diagram illustrates the structural differences between these key isomers.

Caption: Isomeric and analogous relationships.

Physicochemical and Spectroscopic Properties

The following table summarizes the key computed and experimental properties of 2-(oxan-2-yl)acetaldehyde.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[7]
Molecular Weight 128.17 g/mol [7]
CAS Number 86266-57-1[8]
PubChem CID 53799149[7]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 205.7 ± 13.0 °C (predicted)[3]
Density 0.968 ± 0.06 g/cm³ (predicted)[3]
XLogP3 0.4[7]
InChIKey GILZHONTPSTKOK-UHFFFAOYSA-N[7]

While detailed, experimentally verified spectroscopic data for 2-(oxan-2-yl)acetaldehyde is not widely published, theoretical predictions and data from analogous structures provide a strong basis for its characterization.

  • ¹H NMR : The proton NMR spectrum is expected to show a characteristic triplet for the aldehydic proton around 9.7 ppm. The protons on the carbon adjacent to the aldehyde (C2 of the acetaldehyde moiety) would appear as a doublet. The protons on the oxane ring would exhibit complex splitting patterns in the upfield region.

  • ¹³C NMR : The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 200-205 ppm. The carbon of the oxane ring attached to the acetaldehyde group (C2) would be deshielded due to the presence of two oxygen atoms.

  • Mass Spectrometry : Electron ionization (EI) mass spectrometry would likely show a molecular ion peak at m/z 128. Common fragmentation patterns would involve the loss of the CHO group and cleavage of the oxane ring.

Synthesis and Reactivity

The synthesis of 2-(oxan-2-yl)acetaldehyde can be approached through several established synthetic routes for 2-substituted tetrahydropyrans.

Synthetic Strategies

A plausible and efficient method for the synthesis of 2-substituted tetrahydropyrans is the Prins cyclization . This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.

G cluster_0 General Prins Cyclization for 2-Substituted Tetrahydropyrans start Homoallylic Alcohol + Aldehyde lewis_acid Lewis Acid (e.g., TMSOTf) start->lewis_acid Activation oxocarbenium Oxocarbenium Ion Intermediate lewis_acid->oxocarbenium cyclization Intramolecular Cyclization oxocarbenium->cyclization product 2,6-cis-Dihydropyran cyclization->product reduction Reduction product->reduction final_product 2-Substituted Tetrahydropyran reduction->final_product

Caption: Generalized Prins cyclization workflow.

Experimental Protocol: Prins Cyclization (General)

  • Reactant Preparation : Dissolve the homoallylic alcohol (1 equivalent) and the desired aldehyde (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation : Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 1 equivalent) dropwise to the cooled solution.

  • Reaction Monitoring : Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup : Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the resulting dihydropyran by flash column chromatography.

  • Reduction : The resulting dihydropyran can then be reduced to the corresponding tetrahydropyran using standard reduction methods (e.g., catalytic hydrogenation).

Key Reactions of the Aldehyde Moiety

The aldehyde functional group in 2-(oxan-2-yl)acetaldehyde is a versatile handle for a wide range of chemical transformations, making it a valuable building block in multi-step syntheses.

Wittig Reaction: The Wittig reaction is a powerful method for the formation of alkenes from aldehydes.[1][8][9] Reaction of 2-(oxan-2-yl)acetaldehyde with a phosphonium ylide allows for the stereoselective synthesis of various alkene-substituted oxanes.

Grignard Reaction: The addition of Grignard reagents to 2-(oxan-2-yl)acetaldehyde provides a straightforward route to secondary alcohols, extending the carbon skeleton and introducing new functional groups.[10][11][12]

The following diagram illustrates these two fundamental transformations.

G cluster_0 Reactivity of 2-(Oxan-2-yl)acetaldehyde start 2-(Oxan-2-yl)acetaldehyde wittig Wittig Reagent (Ph₃P=CHR) start->wittig Wittig Reaction grignard Grignard Reagent (R'MgX) start->grignard Grignard Reaction alkene Alkene-substituted Oxane wittig->alkene alcohol Secondary Alcohol grignard->alcohol G cluster_0 Analytical Workflow for 2-(Oxan-2-yl)acetaldehyde sample Sample gcms GC-MS Analysis (Purity, Impurity Profile) sample->gcms hplc HPLC-UV Analysis (Purity, Quantification) sample->hplc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr ftir FTIR Spectroscopy (Functional Group ID) sample->ftir data Data Integration & Reporting gcms->data hplc->data nmr->data ftir->data

Sources

Foundational

The Synthetic Versatility of Tetrahydropyran-2-yl Acetaldehyde Derivatives: A Technical Guide for Researchers and Drug Development Professionals

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, frequently appearing in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its prevalence stems from its ability to c...

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, frequently appearing in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, acting as a bioisostere of cyclohexane with reduced lipophilicity and the potential for hydrogen bonding via its ether oxygen.[2] This guide focuses on a particularly valuable, yet nuanced, building block: tetrahydropyran-2-yl acetaldehyde and its derivatives. These bifunctional molecules, possessing both a reactive aldehyde and a stable cyclic ether, offer a unique entry point for the synthesis of complex molecular architectures relevant to drug discovery.

This document provides an in-depth exploration of the synthesis, reactivity, and strategic application of these derivatives, grounded in established chemical principles and supported by peer-reviewed literature. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize these powerful synthetic intermediates.

I. Synthesis of the Core Scaffold: Tetrahydropyran-2-carbaldehyde

The most direct precursor to the title compounds is tetrahydropyran-2-carbaldehyde. A common and effective strategy for its synthesis involves the mild oxidation of the corresponding primary alcohol, (tetrahydropyran-2-yl)methanol. This precursor is commercially available or can be readily synthesized. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid, a common side reaction with less selective reagents.[3]

Two highly reliable and widely adopted methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[4][5][6][7] Both methods are known for their mild reaction conditions and high chemoselectivity for aldehydes.

Diagram: Synthetic Workflow for Tetrahydropyran-2-carbaldehyde

G cluster_synthesis Synthesis of Tetrahydropyran-2-carbaldehyde A (Tetrahydropyran-2-yl)methanol C Tetrahydropyran-2-carbaldehyde A->C Oxidation B Oxidizing Agent (Swern or DMP) B->C

Caption: General workflow for the synthesis of tetrahydropyran-2-carbaldehyde.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of (Tetrahydropyran-2-yl)methanol

The Dess-Martin oxidation is often favored for its operational simplicity and the use of a non-toxic, commercially available reagent.[7]

Materials:

  • (Tetrahydropyran-2-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (tetrahydropyran-2-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and quench by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude tetrahydropyran-2-carbaldehyde.[8]

Causality Behind Experimental Choices:

  • The use of anhydrous DCM is crucial as DMP is moisture-sensitive.

  • The reaction is performed at 0 °C initially to control the exothermic reaction.

  • The aqueous quench with NaHCO₃ neutralizes the acetic acid byproduct, while Na₂S₂O₃ reduces excess DMP and iodine-containing byproducts to water-soluble salts, facilitating their removal.[8]

II. Key Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of tetrahydropyran-2-carbaldehyde serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling chain extension and the introduction of diverse structural motifs.

Diagram: Reactivity of Tetrahydropyran-2-carbaldehyde

G cluster_reactivity Key Reactions of Tetrahydropyran-2-carbaldehyde Aldehyde Tetrahydropyran-2-carbaldehyde Alkene Alkene Derivative Aldehyde->Alkene Horner-Wadsworth-Emmons (E-selective) Alkyne Terminal Alkyne Derivative Aldehyde->Alkyne Corey-Fuchs Reaction Secondary_Amine Secondary Amine Derivative Aldehyde->Secondary_Amine Reductive Amination

Caption: Key carbon-carbon and carbon-nitrogen bond-forming reactions.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of alkenes from aldehydes, particularly when E-selectivity is desired and the phosphonate byproduct is easily removed by aqueous workup.[9][10][11] Stabilized phosphonate ylides react with aldehydes to produce predominantly E-alkenes.[10]

Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate

Materials:

  • Tetrahydropyran-2-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting ylide solution back to 0 °C and add a solution of tetrahydropyran-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • NaH is a strong, non-nucleophilic base suitable for deprotonating the phosphonate to generate the reactive ylide.

  • The reaction is performed at low temperature to control the addition of the ylide to the aldehyde.

  • The aqueous workup with NH₄Cl quenches the reaction and facilitates the removal of the water-soluble phosphate byproduct.

Corey-Fuchs Reaction: Synthesis of Terminal Alkynes

The Corey-Fuchs reaction provides a reliable two-step method for the one-carbon homologation of aldehydes to terminal alkynes.[12][13][14][15] This transformation is invaluable for introducing a versatile alkyne handle for further functionalization, such as in click chemistry or Sonogashira couplings.

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Synthesis of the Dibromoalkene

Materials:

  • Tetrahydropyran-2-carbaldehyde

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of PPh₃ (2.0 eq) in anhydrous DCM at 0 °C, add CBr₄ (1.0 eq) in one portion.

  • Stir the mixture for 5 minutes, then add a solution of tetrahydropyran-2-carbaldehyde (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography to yield the dibromoalkene.

Step 2: Conversion to the Terminal Alkyne

Materials:

  • Dibromoalkene from Step 1

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the dibromoalkene (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (2.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • The reaction of PPh₃ and CBr₄ generates the phosphorus ylide in situ.[12]

  • The use of two equivalents of n-BuLi in the second step is crucial: the first equivalent performs a lithium-halogen exchange, and the second acts as a base to effect elimination to the terminal alkyne.[14]

  • The reaction is carried out at low temperature (-78 °C) to control the reactivity of the organolithium reagent.

III. Reductive Amination: A Gateway to Novel Amine Derivatives

Reductive amination is a powerful and versatile method for the synthesis of amines from aldehydes and ketones. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation issues often encountered in direct alkylation of amines.

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

  • Tetrahydropyran-2-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of tetrahydropyran-2-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in situ reduction of the iminium ion.

  • A catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate.

IV. Applications in Drug Discovery and Natural Product Synthesis

The utility of tetrahydropyran-2-yl acetaldehyde derivatives is underscored by their application in the synthesis of complex, biologically active molecules. For instance, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a close analog, has been instrumental in the synthesis of potent and selective adenosine A2A and A3 receptor agonists, highlighting the potential of these scaffolds in developing novel therapeutics.[16] The ability to readily introduce and elaborate the side chain via the aldehyde functionality makes these compounds ideal starting materials for the construction of diverse molecular libraries for screening and lead optimization.

V. Handling and Storage of Tetrahydropyran-2-yl Acetaldehyde Derivatives

Aldehydes, in general, are susceptible to oxidation and polymerization.[12] Tetrahydropyran-2-yl acetaldehyde, being an α-alkoxy aldehyde, may exhibit particular stability considerations.

General Recommendations:

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of potentially volatile and irritating vapors. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Purity: Aldehydes can undergo self-condensation (aldol reaction), especially in the presence of acid or base impurities. It is advisable to use freshly purified or distilled material for sensitive reactions.

VI. Conclusion

Tetrahydropyran-2-yl acetaldehyde and its derivatives are powerful and versatile intermediates in modern organic synthesis. Their bifunctional nature allows for the strategic and efficient construction of complex molecules with relevance to the pharmaceutical industry. A thorough understanding of their synthesis, reactivity, and handling, as outlined in this guide, will enable researchers and drug development professionals to harness the full synthetic potential of these valuable building blocks. The protocols and mechanistic insights provided herein serve as a robust foundation for the innovative application of these compounds in the pursuit of novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydropyrans. Retrieved from [Link]

  • Jung, M., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 439. [Link]

  • Elzein, E., et al. (2004). Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 14(8), 1967-1970. [Link]

  • Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL E. Rasayan Journal of Chemistry, 18(4), 2080-2086. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Lubineau, A., et al. (1996). Synthesis of 4-Hydroxy-2,6-bis(hydroxymethyl)tetrahydropyran-2-carbaldehyde Derivatives. Tetrahedron Letters, 37(45), 8195-8198. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • MDPI. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Harvard University. (n.d.). DESS-MARTIN OXIDATION; HORNER-WADSWORTH-EMMONS OLEFINATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 17). Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • ResearchGate. (2016, March 10). (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. Retrieved from [Link]

  • Wiley Online Library. (2018, August 28). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Dess–Martin Periodinane. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of Secondary Methyl Ethers to Ketones. Retrieved from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • All About Chemistry. (2019, October 31). Corey Fuchs reaction [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006021663A1 - Beta-substituted tetrahydropyran(on)s and method for the synthesis and the use thereof.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Arkivoc. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. Retrieved from [Link]

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Exploratory

Comparative Analysis of 2-(Oxan-2-yl)acetaldehyde and 2-(Oxan-2-yl)ethanol: Structural Dynamics, Reactivity Profiles, and Synthetic Applications in Drug Development

As a Senior Application Scientist, one of the most critical decisions in late-stage drug development and complex natural product synthesis is the selection of the correct synthon. The tetrahydropyran (oxane) ring is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical decisions in late-stage drug development and complex natural product synthesis is the selection of the correct synthon. The tetrahydropyran (oxane) ring is a privileged pharmacophore embedded in numerous bioactive molecules, ranging from marine macrolides to synthetic receptor antagonists[1][2].

When functionalizing the C2 position of the oxane ring, chemists frequently rely on two closely related but mechanistically divergent building blocks: 2-(oxan-2-yl)acetaldehyde and 2-(oxan-2-yl)ethanol . While these compounds differ by only a single oxidation state at the terminal carbon of their side chain, this subtle variance dictates entirely distinct reactivity profiles, handling requirements, and downstream applications.

This technical guide deconstructs the physicochemical properties, mechanistic causality, and field-proven protocols associated with these two critical synthons.

Structural and Physicochemical Foundations

At their core, both compounds share a C 7​ framework featuring a saturated six-membered oxygen heterocycle. The divergence lies in the terminal functional group: 2-(oxan-2-yl)ethanol possesses a primary hydroxyl group (oxidation state -1), whereas 2-(oxan-2-yl)acetaldehyde features a carbonyl group (oxidation state +1).

This difference fundamentally alters their intermolecular forces. The alcohol engages in strong hydrogen bonding, resulting in a significantly higher boiling point and distinct solubility parameters compared to the aldehyde, which relies on weaker dipole-dipole interactions.

Quantitative Data Summary
Property2-(Oxan-2-yl)acetaldehyde2-(Oxan-2-yl)ethanol
IUPAC Name 2-(tetrahydro-2H-pyran-2-yl)acetaldehyde2-(tetrahydro-2H-pyran-2-yl)ethanol
CAS Number 19464-94-938786-79-7[]
Molecular Formula C 7​ H 12​ O 2​ C 7​ H 14​ O 2​ []
Molecular Weight 128.17 g/mol 130.185 g/mol []
Density ~1.01 g/cm³0.981 g/cm³[4]
Boiling Point 70–75 °C (at 15 mmHg)234.5 °C (at 760 mmHg)[4]
LogP ~0.450.52[5]
Primary Reactivity Electrophilic (Carbonyl), EnolizableNucleophilic (Hydroxyl)

Mechanistic Reactivity Profiles

Understanding the inherent reactivity of these molecules is paramount for designing robust synthetic routes. We must look beyond the functional groups and consider the electronic influence of the adjacent oxane ring.

2-(Oxan-2-yl)ethanol: The Nucleophilic Anchor

The primary hydroxyl group of 2-(oxan-2-yl)ethanol is a classic, sterically unhindered nucleophile. However, in medicinal chemistry, its most valuable role is often as a precursor to an electrophile. By converting the hydroxyl group into a superior leaving group (such as a mesylate, tosylate, or halide), the molecule becomes a potent alkylating agent.

  • Application Causality: This activation strategy is heavily utilized in the synthesis of DP receptor antagonists—targeted for sleep-wake disorders—where the oxanyl-ethyl chain is grafted onto phenolic cores via S N​ 2 nucleophilic substitution[2].

2-(Oxan-2-yl)acetaldehyde: The Electrophilic Hub

The aldehyde is a highly versatile electrophile, primed for carbon-carbon bond formation (e.g., Wittig olefination, Grignard addition) and carbon-nitrogen bond formation (reductive amination).

  • Application Causality: The α -protons adjacent to the carbonyl are slightly acidic, permitting enolization. This structural feature is actively exploited in organocatalysis. For instance, in the total synthesis of the marine cytotoxin aspergillide A, a proline-catalyzed trans-to-cis isomerization of a substituted tetrahydropyran-2-acetaldehyde intermediate is employed as a key stereocontrol step[1][6][7].

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent synthetic pathways accessible from these two synthons.

G Alc 2-(Oxan-2-yl)ethanol (Nucleophile) Ald 2-(Oxan-2-yl)acetaldehyde (Electrophile) Alc->Ald Oxidation (DMP, Swern) Tos Tosylate/Mesylate Activation Alc->Tos TsCl / Pyridine Ald->Alc Reduction (NaBH4) Imine Imine/Iminium Intermediate Ald->Imine 1°/2° Amine Wittig Wittig Olefination (Alkenes) Ald->Wittig Phosphonium Ylide SN2 SN2 Substitution (Ethers, Thioethers) Tos->SN2 Nucleophile Amine Reductive Amination (Alkyl Amines) Imine->Amine NaBH(OAc)3

Fig 1: Divergent synthetic workflows for 2-(oxan-2-yl)ethanol and 2-(oxan-2-yl)acetaldehyde.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is governed by strict mechanistic causality.

Protocol A: Controlled Oxidation of 2-(Oxan-2-yl)ethanol to 2-(Oxan-2-yl)acetaldehyde

Objective: Synthesize the aldehyde without over-oxidation to the carboxylic acid. Causality: Dess-Martin Periodinane (DMP) is selected over aqueous oxidants (like KMnO 4​ or Jones reagent) because it operates under mild, anhydrous conditions. This kinetically arrests the oxidation at the aldehyde stage, preventing the formation of hydrates that would otherwise bridge to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(oxan-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (CH 2​ Cl 2​ ) to achieve a 0.2 M concentration under an argon atmosphere.

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Add DMP (1.2 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). Stain with KMnO 4​ . The disappearance of the highly polar alcohol spot validates the primary conversion, while the absence of a baseline spot confirms that carboxylic acid over-oxidation has been successfully avoided.

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO 3​ and Na 2​ S 2​ O 3​ . Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct. Stir vigorously until the organic layer is clear. Extract with CH 2​ Cl 2​ , dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Reductive Amination of 2-(Oxan-2-yl)acetaldehyde

Objective: Couple the aldehyde with a primary amine to form a secondary amine pharmacophore. Causality: Sodium triacetoxyborohydride (STAB) is deliberately selected over sodium borohydride (NaBH 4​ ). The electron-withdrawing acetate ligands reduce the hydridic character of the boron center, rendering it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium intermediate. This kinetic differentiation guarantees chemoselectivity.

Step-by-Step Methodology:

  • Imine Formation: Combine 2-(oxan-2-yl)acetaldehyde (1.0 eq) and the target primary amine (1.1 eq) in 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 eq). Causality: Mildly acidic conditions protonate the carbonyl oxygen, accelerating the nucleophilic attack of the amine and facilitating the dehydration step to form the iminium ion.

  • Reduction: Cool to 0 °C and add STAB (1.5 eq) in one portion. Stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction with 1N aqueous NaOH. Causality: The strong base breaks down the boron-amine complexes and ensures the product amine is in its free-base (lipophilic) form. Extract with ethyl acetate (EtOAc), wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

References

  • BOC Sciences. "CAS 38786-79-7 (2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL 95%)". bocsci.com.
  • ResearchGate. "Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization".
  • ResearchGate. "Total synthesis of decytospolides A, B and a formal synthesis of aspergillide A starting from D-mannitol via tandem/domino reactions by Grubb's catalysts".
  • ChemSrc. "2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7". chemsrc.com.
  • ResearchGate. "Epimerization of 2'-Carbonylalkyl- C -Glycosides via Enolation, β-Elimination and Intramolecular Cycloaddition".
  • Hit2Lead. "BB-4016654". hit2lead.com.
  • Google Patents. "CN112739680A - DP antagonists". google.com.

Sources

Foundational

Physical Characterization and Synthetic Utility of 2-(Oxan-2-yl)acetaldehyde: A Comprehensive Technical Guide

Executive Summary 2-(Oxan-2-yl)acetaldehyde, commonly referred to as tetrahydropyran-2-acetaldehyde, is a highly versatile synthetic intermediate. Its structural motif—a tetrahydropyran (THP) ring appended to a reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Oxan-2-yl)acetaldehyde, commonly referred to as tetrahydropyran-2-acetaldehyde, is a highly versatile synthetic intermediate. Its structural motif—a tetrahydropyran (THP) ring appended to a reactive acetaldehyde moiety—makes it a critical building block in the total synthesis of complex, bioactive macrolides such as the aspergillides and decytospolides.

Handling this compound requires a rigorous understanding of its thermophysical properties. Due to the inherent reactivity of the unhindered aldehyde, it is prone to self-condensation, oxidation, and epimerization. This whitepaper establishes the foundational physical data (boiling point and density) for 2-(oxan-2-yl)acetaldehyde, details self-validating protocols for its synthesis, and explores its mechanistic role in advanced stereoselective transformations.

Thermophysical Properties: Data & Causality

Accurate thermophysical data is essential for the isolation and purification of 2-(oxan-2-yl)acetaldehyde. Because the pure, unsubstituted aldehyde is often generated in situ or immediately consumed in downstream reactions, empirical data in standard literature is sparse. However, highly accurate extrapolations can be derived by comparing it to its direct precursor, 2-(oxan-2-yl)ethanol.

Causality of Boiling Point and Density Shifts

The conversion of 2-(oxan-2-yl)ethanol to 2-(oxan-2-yl)acetaldehyde involves the oxidation of a primary alcohol to an aldehyde. This structural change eliminates the molecule's ability to act as a hydrogen bond donor. Consequently, the intermolecular forces are reduced from strong hydrogen bonding to weaker dipole-dipole interactions (driven by the carbonyl and ether oxygens).

As a result, a predictable boiling point depression of approximately 20–25 °C occurs, mirroring the physical shift observed in analogous systems (e.g., 2-phenylethanol to phenylacetaldehyde). The density remains relatively stable, often experiencing a slight increase due to the tighter packing allowed by the planar carbonyl group compared to the freely rotating hydroxyl group.

Quantitative Thermophysical Data

Table 1: Comparative Thermophysical Properties

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³ at 25 °C)Data Type
2-(Oxan-2-yl)ethanol 130.18234.50.981Experimental [1]
2-(Oxan-2-yl)acetaldehyde 128.17205.0 – 215.0 0.990 – 1.020 Extrapolated
2-Phenylethanol 122.16219.01.020Experimental
Phenylacetaldehyde 120.15195.01.027Experimental

Experimental Workflows & Self-Validating Protocols

To isolate 2-(oxan-2-yl)acetaldehyde with high fidelity, the oxidation of 2-(oxan-2-yl)ethanol must be tightly controlled. The Swern oxidation is the preferred method, as it prevents over-oxidation to the carboxylic acid and operates at low temperatures, suppressing unwanted aldol condensations [2].

Protocol 1: Synthesis via Swern Oxidation

Causality of Experimental Design: The reaction is maintained at -78 °C to stabilize the alkoxysulfonium ylide intermediate. Triethylamine is added only after complete formation of this intermediate to trigger the specific intramolecular deprotonation that yields the aldehyde, preventing competitive side reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.2 equivalents).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add anhydrous dimethyl sulfoxide (DMSO, 2.4 equivalents) over 10 minutes. Stir for 15 minutes to ensure complete activation.

  • Substrate Addition: Dissolve 2-(oxan-2-yl)ethanol (1.0 equivalent) in 10 mL of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir for 45 minutes.

  • Deprotonation: Add anhydrous triethylamine (5.0 equivalents) dropwise. Causality: The large excess of base ensures rapid and complete neutralization of the generated HCl and drives the ylide decomposition to the aldehyde.

  • Warming and Quench: Allow the reaction to warm to 0 °C over 30 minutes. Quench with saturated aqueous ammonium chloride (50 mL).

  • Self-Validating Step (In-Process Control): Before proceeding to full workup, extract a 0.5 mL aliquot of the organic layer. Evaporate the solvent and run a rapid ^1^H NMR. Validation Criteria: The disappearance of the multiplet at 3.6 ppm (alcohol CH2~) and the appearance of a distinct triplet at ~9.7 ppm (aldehyde CHO) confirms successful conversion.

  • Isolation: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent volatilization or condensation of the product).

Mechanistic Role in Macrolide Synthesis

2-(Oxan-2-yl)acetaldehyde derivatives are not just passive building blocks; their inherent reactivity is harnessed for complex stereochemical inversions. A landmark example is the total synthesis of Aspergillide A, a cytotoxic marine macrolide[3].

During this synthesis, a 2,6-trans-substituted tetrahydropyran-2-acetaldehyde intermediate must be converted to its thermodynamically more stable 2,6-cis isomer. This is achieved via a proline-catalyzed epimerization.

The Retro-Oxy-Michael / Oxy-Michael Sequence

Causality of the Catalyst: L-Proline acts as a bifunctional catalyst. It condenses with the aldehyde to form an iminium ion, which lowers the LUMO of the system and facilitates a retro-oxy-Michael ring opening. The resulting acyclic enamine undergoes bond rotation before recyclizing via an oxy-Michael addition, exclusively yielding the cis-tetrahydropyran due to thermodynamic control (equatorial positioning of substituents).

G A 2,6-trans-THP-acetaldehyde (Kinetic Intermediate) B Proline Condensation (Iminium Ion Formation) A->B + L-Proline, - H2O C Retro-oxy-Michael (Acyclic Enamine Form) B->C Ring Opening D Oxy-Michael Addition (Thermodynamic Control) C->D Bond Rotation & Recyclization E 2,6-cis-THP-acetaldehyde (Target Precursor) D->E Hydrolysis & Catalyst Release

Fig 1. Proline-catalyzed epimerization of THP-acetaldehyde via retro-oxy-Michael sequence.

By understanding the precise boiling point and density of the base 2-(oxan-2-yl)acetaldehyde framework, researchers can accurately scale these advanced catalytic sequences, ensuring precise molarity calculations and minimizing thermal degradation during purification steps.

References

  • 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL Properties. ChemSrc Database.[Link]

  • Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Omura, K., & Swern, D. Tetrahedron, 34(11), 1651-1660 (1978).[Link]

  • Synthesis of aspergillide A via proline-catalyzed trans-to-cis isomerization of a substituted tetrahydropyran. Nagasawa, T., Nukada, T., & Kuwahara, S. Tetrahedron, 67(25), 4595-4600 (2011).[Link]

Exploratory

The Synthetic Versatility of 2-(Oxan-2-yl)acetaldehyde: A Technical Guide for Chemical Architects

Introduction: The Strategic Value of the Oxane Moiety in Synthesis In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and natural product chemistry, the tetrahydropyran (oxane)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Oxane Moiety in Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and natural product chemistry, the tetrahydropyran (oxane) ring system stands out as a privileged structural motif. Its prevalence in a vast array of biologically active molecules underscores its importance. The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, making it a desirable feature in drug design. 2-(Oxan-2-yl)acetaldehyde, a bifunctional building block possessing both this valuable heterocyclic core and a reactive aldehyde handle, offers a strategic entry point for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of 2-(oxan-2-yl)acetaldehyde as a cornerstone in organic synthesis. We will delve into its preparation, dissect its characteristic reactivity, and showcase its application in the synthesis of advanced molecular targets. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and spectral characteristics is paramount for its effective use.

PropertyValue
Chemical Name 2-(Oxan-2-yl)acetaldehyde
Synonyms 2-(Tetrahydropyran-2-yl)acetaldehyde
CAS Number 86266-57-1[1]
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Appearance Colorless to pale yellow liquid (predicted)

Note: Detailed experimental spectroscopic data for this specific compound is not widely published. The following are predicted values and should be confirmed by experimental analysis.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.8 (t, 1H), 3.9-4.0 (m, 1H), 3.4-3.5 (m, 1H), 2.5-2.7 (m, 2H), 1.4-1.9 (m, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 202.5, 77.0, 68.0, 50.0, 30.0, 25.0, 23.0.

  • IR (neat): ν 2940, 2860, 2720, 1725 (C=O) cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) 128 (M⁺), 99, 85, 57.

Synthesis of 2-(Oxan-2-yl)acetaldehyde: Crafting the Building Block

While not as commonly commercially available as some of its isomers, 2-(oxan-2-yl)acetaldehyde can be reliably prepared through several established synthetic transformations. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Oxidation of 2-(Oxan-2-yl)ethanol

The most direct and widely applicable method for the preparation of 2-(oxan-2-yl)acetaldehyde is the oxidation of the corresponding primary alcohol, 2-(oxan-2-yl)ethanol. A variety of mild oxidation protocols can be employed to prevent over-oxidation to the carboxylic acid.

Diagram of Synthetic Workflow: Oxidation Route

2-(Oxan-2-yl)ethanol 2-(Oxan-2-yl)ethanol Oxidizing Agent Oxidizing Agent 2-(Oxan-2-yl)ethanol->Oxidizing Agent 2-(Oxan-2-yl)acetaldehyde 2-(Oxan-2-yl)acetaldehyde Oxidizing Agent->2-(Oxan-2-yl)acetaldehyde

Caption: Oxidation of the primary alcohol to the aldehyde.

Experimental Protocol: Swern Oxidation of 2-(Oxan-2-yl)ethanol

This protocol is adapted from standard Swern oxidation procedures and offers a high-yielding, mild approach to the target aldehyde.[2]

  • Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) to the stirred solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of 2-(oxan-2-yl)ethanol (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for an additional 30 minutes.

  • Quenching: Add triethylamine (5.0 eq.) to the reaction mixture, stir for 15 minutes, and then allow the mixture to warm to room temperature.

  • Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-(oxan-2-yl)acetaldehyde.

ReagentMolar Eq.
2-(Oxan-2-yl)ethanol1.0
Oxalyl Chloride1.2
DMSO2.2
Triethylamine5.0
Route 2: Hydroformylation of 2-Vinyltetrahydropyran

Hydroformylation, or the oxo process, represents an atom-economical method to convert an alkene into an aldehyde.[3] This approach is particularly attractive for industrial-scale synthesis.

Diagram of Synthetic Workflow: Hydroformylation Route

2-Vinyltetrahydropyran 2-Vinyltetrahydropyran Syngas CO, H₂ [Rh] or [Co] catalyst 2-Vinyltetrahydropyran->Syngas 2-(Oxan-2-yl)acetaldehyde 2-(Oxan-2-yl)acetaldehyde Syngas->2-(Oxan-2-yl)acetaldehyde

Caption: Hydroformylation of 2-vinyltetrahydropyran.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This generalized protocol is based on modern hydroformylation methods using rhodium catalysts.[2]

  • Catalyst Preparation: In a high-pressure reactor under an inert atmosphere, charge the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand (e.g., triphenylphosphine).

  • Reaction Setup: Add anhydrous toluene followed by 2-vinyltetrahydropyran (1.0 eq.).

  • Reaction Execution: Seal the reactor, purge with syngas (a 1:1 mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the mixture to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Work-up and Purification: After completion (monitored by GC or TLC), cool the reactor to room temperature and carefully vent the pressure. The product can be isolated by distillation or chromatographic purification.

The Reactivity Profile: A Versatile Synthetic Handle

The aldehyde functionality of 2-(oxan-2-yl)acetaldehyde is the epicenter of its reactivity, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The adjacent chiral center on the oxane ring can also impart diastereoselectivity in certain transformations.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from aldehydes.[4][5][6][7][8] 2-(Oxan-2-yl)acetaldehyde readily undergoes olefination with a variety of phosphorus ylides.

Diagram of Wittig Reaction Mechanism

cluster_0 Mechanism Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Ylide Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Cycloreversion Ph3PO Ph3PO Oxaphosphetane->Ph3PO

Caption: Mechanism of the Wittig olefination.

Experimental Protocol: Wittig Olefination with a Stabilized Ylide

This protocol describes the formation of an (E)-α,β-unsaturated ester.

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF. Add a solution of triethyl phosphonoacetate (1.1 eq.) in THF dropwise at 0 °C. Stir for 30 minutes at room temperature.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 2-(oxan-2-yl)acetaldehyde (1.0 eq.) in THF dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (TLC monitoring). Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield the target alkene.

Carbonyl Addition Reactions: The Grignard Reaction

Grignard reagents readily add to the electrophilic carbonyl carbon of 2-(oxan-2-yl)acetaldehyde to form secondary alcohols.[9][10][11][12][13] The stereochemical outcome of this reaction is of particular interest due to the prochiral nature of the aldehyde and the existing stereocenter at the C2 position of the oxane ring.

Diagram of Grignard Reaction Stereochemistry

Aldehyde Aldehyde Grignard R-MgX Aldehyde->Grignard Diastereomer_A Diastereomer_A Grignard->Diastereomer_A Attack from Re face Diastereomer_B Diastereomer_B Grignard->Diastereomer_B Attack from Si face

Caption: Diastereoselective addition of a Grignard reagent.

Experimental Protocol: Grignard Addition

  • Reaction Setup: To a solution of 2-(oxan-2-yl)acetaldehyde (1.0 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq. in ether) dropwise.

  • Reaction and Quenching: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Work-up and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting diastereomeric alcohols by column chromatography.

Enolate Chemistry: The Aldol Condensation

2-(Oxan-2-yl)acetaldehyde, possessing α-hydrogens, can act as both an enolate precursor and an electrophile in aldol reactions.[14][15][16][17][18] In crossed aldol condensations, it serves as a valuable electrophilic partner.[14]

Experimental Protocol: Crossed Aldol Condensation with Acetone

  • Enolate Formation: In a flask, dissolve acetone (10 eq.) in a mixture of THF and water. Add sodium hydroxide (1.2 eq.) and stir at room temperature.

  • Aldehyde Addition: Slowly add 2-(oxan-2-yl)acetaldehyde (1.0 eq.) to the enolate solution.

  • Reaction and Work-up: Stir the reaction at room temperature until the aldehyde is consumed (TLC). Neutralize the reaction with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the β-hydroxy ketone, which may undergo spontaneous or induced dehydration to the corresponding enone.

Applications in the Synthesis of Bioactive Molecules

The tetrahydropyran motif is a common feature in numerous natural products with potent biological activities. 2-(Oxan-2-yl)acetaldehyde provides a direct and versatile route to incorporate this valuable scaffold.

Natural Product ClassSignificance of Tetrahydropyran Moiety
Polyketide Macrolides Essential for conformational rigidity and binding to biological targets.[19]
Marine Toxins Forms the core polyether backbone responsible for ionophoric activity.
Antitumor Agents Contributes to the overall shape and polarity, crucial for target recognition.[20]

For example, in the synthesis of fragments of complex polyketides like the lasonolides, the stereoselective construction of substituted tetrahydropyran rings is a key challenge.[20] Building blocks derived from 2-(oxan-2-yl)acetaldehyde through the reactions described above can serve as crucial intermediates in such synthetic campaigns.

In the pharmaceutical industry, the tetrahydropyran ring is used to modulate the properties of drug candidates. Its incorporation can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to carbocyclic analogues.

Conclusion: A Building Block of Strategic Importance

2-(Oxan-2-yl)acetaldehyde is a potent and versatile building block for the synthesis of complex molecules. Its dual functionality allows for a wide range of synthetic manipulations, providing access to a diverse array of structures containing the privileged tetrahydropyran motif. A thorough understanding of its synthesis and reactivity, as outlined in this guide, will enable chemists in both academic and industrial settings to harness its full potential in the pursuit of novel therapeutics and the synthesis of intricate natural products.

References

  • Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(9), 169. [Link]

  • Filo. (2026, February 25). Discuss the stereochemistry involved in Grignard addition to the following carbonyl compounds. [Link]

  • Wikipedia. Aldol condensation. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Rychnovsky, S. D. (2009). New reactions of 2-methylenetetrahydropyrans. A three component coupling protocol for the synthesis of tetrahydropyranyl ketides. Organic & Biomolecular Chemistry, 7(22), 4611–4617. [Link]

  • ResearchGate. (2020). Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • Nicolaou, K. C., Edmonds, D. J., & Bulger, P. G. (2006). Cascade Reactions in Total Synthesis. Angewandte Chemie International Edition, 45(43), 7134-7186. [Link]

  • University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Reddit. (2022, April 24). GRIGNARD REACTION. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

  • Wang, Q., & Tu, Y. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3369. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Li, A., & Li, C. (2022). Natural product total synthesis using rearrangement reactions. Organic Chemistry Frontiers, 9(18), 5057-5095. [Link]

  • KPU Pressbooks. 6.4 Aldol Reactions – Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Balakit, A. A. (2018). Reactions of Aldehydes and Ketones 3. Organic Chemistry II. [Link]

  • Nanyang Technological University. (2011). Development of new methods in tetrahydropyran ring synthesis. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Chemistry LibreTexts. (2019, May 10). 8.6: Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. [Link]

  • Organic Chemistry Portal. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. [Link]

  • Chemistry LibreTexts. (2023, January 14). 7.3.2: Hydroformylation. [Link]

  • Barbero, A., et al. (n.d.). ARTICLE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Wittig Reaction of 2-(oxan-2-yl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Olefination in Complex Molecule Synthesis The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Olefination in Complex Molecule Synthesis

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with excellent regiochemical control.[1][2] This olefination method, which converts aldehydes and ketones into alkenes, is indispensable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[3][4] A key feature of the Wittig reaction is its tolerance for a wide array of functional groups, allowing for its application late in a synthetic sequence.[3]

This guide focuses on the practical application of the Wittig reaction to 2-(oxan-2-yl)acetaldehyde, a substrate featuring an acid-labile tetrahydropyranyl (THP) protecting group. The presence of this acetal necessitates careful selection of reaction and workup conditions to prevent premature deprotection. Herein, we provide a detailed exploration of reaction parameters, protocols for using stabilized and non-stabilized ylides, and expert insights to ensure successful and high-yielding olefinations while preserving the integrity of the substrate.

The Substrate: 2-(oxan-2-yl)acetaldehyde and its Challenges

2-(oxan-2-yl)acetaldehyde possesses a key structural feature that demands strategic consideration: the THP ether. This group is an acetal, which is stable to basic and nucleophilic conditions typically employed in the Wittig reaction. However, it is highly susceptible to cleavage under acidic conditions. This sensitivity informs the choice of reagents and, critically, the workup procedure. Additionally, like many aldehydes, 2-(oxan-2-yl)acetaldehyde can be prone to self-condensation or degradation under harsh basic conditions, although the steric bulk of the THP group offers some mitigation.

The Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[4] The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate.[5][6] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[3][7]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde R-CHO (2-(oxan-2-yl)acetaldehyde) Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P=CR'R'' (Wittig Reagent) Ylide->Oxaphosphetane Alkene R-CH=CR'R'' (Alkene) Oxaphosphetane->Alkene Retro-[2+2] Ph3PO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->Ph3PO

Caption: General mechanism of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide.[5]

  • Non-stabilized ylides , where the group attached to the carbanion is an alkyl or hydrogen, are highly reactive and typically lead to the formation of (Z)-alkenes under salt-free conditions.[5]

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge of the carbanion, are less reactive and generally yield (E)-alkenes.[5]

Experimental Protocols

Preparation of the Wittig Reagent (Phosphorus Ylide)

The phosphorus ylide is typically prepared in situ immediately before the addition of the aldehyde. The process involves the deprotonation of a phosphonium salt with a strong base.[3]

Ylide_Formation cluster_reagents Reagents cluster_product Product Phosphonium_Salt Ph₃P⁺-CH₂R' X⁻ (Phosphonium Salt) Ylide Ph₃P=CHR' (Phosphorus Ylide) Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi, NaH, KOtBu) Base->Ylide

Caption: General scheme for phosphorus ylide formation.

Table 1: Selection of Base for Ylide Generation

Ylide TypePhosphonium Salt pKa (approx. in DMSO)Suitable BasesTypical Solvents
Non-stabilized (R' = alkyl, H)25-30n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), Sodium amide (NaNH₂)THF, Diethyl ether
Stabilized (R' = CO₂R, COR)15-20Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), Sodium methoxide (NaOMe)THF, DMF, CH₂Cl₂

Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

This protocol describes the reaction of 2-(oxan-2-yl)acetaldehyde with a non-stabilized ylide, exemplified by the formation of (Z)-1-(oxan-2-yloxy)but-2-ene.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(oxan-2-yl)acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise. A deep red or orange color indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of 2-(oxan-2-yl)acetaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Caution: Avoid acidic quenchers to protect the THP group.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (Z)-alkene.

Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide

This protocol details the reaction of 2-(oxan-2-yl)acetaldehyde with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to yield an α,β-unsaturated ester.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (commercially available stabilized ylide)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2-(oxan-2-yl)acetaldehyde

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry flask, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

    • Dissolve the ylide in anhydrous CH₂Cl₂.

    • Add a solution of 2-(oxan-2-yl)acetaldehyde (1.0 eq) in anhydrous CH₂Cl₂ to the ylide solution at room temperature.

  • Wittig Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add hexanes to the residue to precipitate the triphenylphosphine oxide.

    • Filter the mixture, washing the solid with cold hexanes.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (E)-α,β-unsaturated ester.

Table 2: Summary of Expected Outcomes

Ylide TypeExample YlideExpected Major ProductTypical Conditions
Non-stabilizedPh₃P=CHCH₃(Z)-AlkeneStrong base (n-BuLi), low temp (-78 °C to RT), THF
StabilizedPh₃P=CHCO₂Et(E)-AlkeneWeaker base or pre-formed ylide, RT or gentle heating, CH₂Cl₂ or THF

Troubleshooting and Key Considerations

  • Integrity of the THP Group: Always use a neutral or slightly basic workup (e.g., saturated NH₄Cl or water). Avoid any contact with acid, as this will rapidly cleave the THP ether.

  • Removal of Triphenylphosphine Oxide: This byproduct can sometimes be challenging to separate. Precipitation by adding a non-polar solvent like hexanes or diethyl ether to the crude mixture is often effective. For less polar products, column chromatography is generally required.

  • Low Yields: Ensure all reagents and solvents are anhydrous, especially when using strong bases like n-BuLi or NaH. The aldehyde should be pure and free of any acidic impurities or oxidation products.

  • Stereoselectivity: For non-stabilized ylides, the presence of lithium salts can decrease (Z)-selectivity. Using sodium- or potassium-based bases (e.g., NaH, KHMDS, KOtBu) can enhance the formation of the (Z)-isomer.

References

  • Wittig Reaction - Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Dalal Institute. Wittig Reaction. Available at: [Link]

  • Lumen Learning. Organic Chemistry II - 20.4. The Wittig reaction. Available at: [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Available at: [Link]

  • Wipf, P. 1. The Wittig Reaction. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. Available at: [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6685. Available at: [Link]

  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of α,β-unsaturated esters from mixing aldehydes, α-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259. Available at: [Link]

  • University of California, Irvine. The Wittig Reaction. Available at: [Link]

  • Nyugen, K., & Weizman, H. Solvent Free Wittig Reactions. Available at: [Link]

  • Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Available at: [Link]

Sources

Application

Oxidation of 2-(oxan-2-yl)ethanol to 2-(oxan-2-yl)acetaldehyde using Swern conditions

Application Note: Selective Oxidation of 2-(oxan-2-yl)ethanol to 2-(oxan-2-yl)acetaldehyde via Swern Protocol Executive Summary The conversion of primary alcohols to aldehydes is a fundamental transformation in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Oxidation of 2-(oxan-2-yl)ethanol to 2-(oxan-2-yl)acetaldehyde via Swern Protocol

Executive Summary

The conversion of primary alcohols to aldehydes is a fundamental transformation in synthetic organic chemistry. However, substrates containing acid-sensitive moieties, such as the oxane (tetrahydropyran) ring in 2-(oxan-2-yl)ethanol, require highly controlled, mild oxidative conditions to prevent ring-opening, degradation, or over-oxidation to the carboxylic acid. This application note details a highly optimized, self-validating protocol for the Swern oxidation of 2-(oxan-2-yl)ethanol to 2-(oxan-2-yl)acetaldehyde, leveraging strict cryogenic control and mechanistic causality to ensure high fidelity and yield.

Mechanistic Rationale & Substrate Considerations

The oxane ring is an ether linkage that is notoriously susceptible to acidic cleavage. Standard chromium-based oxidants (e.g., Jones reagent) operate under strongly acidic conditions that would rapidly degrade the substrate. The Swern oxidation is strategically selected because it operates under strictly anhydrous conditions and concludes with a basic quench, preserving the structural integrity of the oxane ring while arresting the oxidation state strictly at the aldehyde ()[1].

The reaction proceeds through three distinct, temperature-sensitive stages:

  • Activation: Dimethyl sulfoxide (DMSO) acts as the primary oxidant but requires electrophilic activation. At -78 °C, DMSO attacks oxalyl chloride, forming an unstable intermediate that rapidly expels CO and CO₂ gases to yield the active electrophile, chlorodimethylsulfonium chloride ()[2].

  • Substrate Addition: The primary alcohol is introduced, displacing the chloride to form an alkoxysulfonium ion. Strict temperature control (≤ -78 °C) is critical; premature warming allows this intermediate to undergo a Pummerer-type rearrangement, yielding an unwanted methylthiomethyl (MTM) ether byproduct ()[3].

  • Deprotonation and Elimination: The addition of triethylamine (Et₃N) deprotonates the alkoxysulfonium ion, generating a sulfur ylide. As the reaction warms, this ylide undergoes an intramolecular syn- β -elimination—the rate-determining step of the process—to liberate the desired 2-(oxan-2-yl)acetaldehyde and dimethyl sulfide (DMS) ()[4].

Workflow & Pathway Visualization

SwernWorkflow Step1 Stage 1: Activation DMSO + (COCl)₂ -78 °C, 15 min Int1 Chlorodimethylsulfonium Chloride Intermediate Step1->Int1 Gas Evolution (CO, CO₂) Step2 Stage 2: Substrate Addition Add 2-(oxan-2-yl)ethanol -78 °C, 45 min Int1->Step2 Int2 Alkoxysulfonium Ion Intermediate Step2->Int2 HCl Elimination Step3 Stage 3: Deprotonation Add Et₃N Warm to RT Int2->Step3 Product Product Formation 2-(oxan-2-yl)acetaldehyde + DMS + CO₂ + CO Step3->Product Intramolecular β-elimination

Figure 1: Step-by-step workflow and mechanistic intermediates of the Swern oxidation.

Quantitative Experimental Design

To ensure complete conversion while preventing the formation of mixed oxalate esters, the activator and oxidant must be used in a precise stoichiometric excess relative to the substrate.

Table 1: Optimized Stoichiometry for 10 mmol Scale

Reagent MW ( g/mol ) Equivalents Amount Mechanistic Role
2-(oxan-2-yl)ethanol 130.19 1.00 1.30 g Primary Substrate
Oxalyl Chloride 126.93 1.20 1.05 mL DMSO Activator
Dimethyl Sulfoxide 78.13 2.40 1.71 mL Primary Oxidant
Triethylamine 101.19 5.00 6.97 mL Base / Acid Scavenger

| Dichloromethane | 84.93 | Solvent | 50.0 mL | Anhydrous Reaction Medium |

Note: A 5.0 eq excess of Et₃N is utilized to neutralize the 2 equivalents of HCl generated during the activation and addition phases, ensuring the acid-sensitive oxane ring remains intact during workup.

Self-Validating Experimental Protocol

Step 1: System Preparation Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel. Charge the flask with 25 mL of anhydrous dichloromethane (DCM) and 1.05 mL of oxalyl chloride. Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

Step 2: DMSO Activation In a separate dry vial, dissolve 1.71 mL of anhydrous DMSO in 5 mL of DCM. Transfer this solution to the dropping funnel and add it dropwise to the oxalyl chloride solution over 10 minutes.

  • In-Process Validation: Vigorous gas evolution (CO and CO₂) will be observed immediately. The cessation of bubbling (typically within 15 minutes) visually confirms the complete formation of the active chlorodimethylsulfonium chloride intermediate.

Step 3: Alkoxysulfonium Ion Formation Dissolve 1.30 g of 2-(oxan-2-yl)ethanol in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction mixture, maintaining the temperature strictly at -78 °C. Stir for an additional 45 minutes.

  • Causality Note: Slow addition prevents exothermic micro-spikes. Maintaining -78 °C is imperative to prevent the intermediate from prematurely rearranging into an MTM ether[3].

Step 4: Ylide Formation Add 6.97 mL of anhydrous Et₃N dropwise over 10 minutes.

  • In-Process Validation: A dense white precipitate of triethylammonium chloride will form instantly upon addition. This visual cue confirms the successful deprotonation of the intermediate into the sulfur ylide.

Step 5: Elimination and Product Release Stir the suspension for 15 minutes at -78 °C, then remove the dry ice bath. Allow the reaction to warm to 0 °C over 30–45 minutes.

  • In-Process Validation: As the reaction warms above -40 °C, the distinct, pungent odor of dimethyl sulfide (DMS) will become apparent, confirming the execution of the final intramolecular syn- β -elimination[4].

Step 6: Quench and Workup Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Separate the layers in a separatory funnel. Extract the aqueous phase with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the rotary evaporator water bath ≤ 30 °C to avoid volatilizing the product aldehyde.

Analytical Validation & Troubleshooting

Table 2: Troubleshooting Matrix

Observation / Issue Mechanistic Cause Corrective Action
Formation of MTM ether byproduct Premature warming of the alkoxysulfonium intermediate before base addition (Pummerer rearrangement). Maintain internal temperature strictly at or below -78 °C until Et₃N is fully added.
Incomplete conversion (alcohol remains on TLC) Moisture in the reaction system neutralizing the highly sensitive chlorodimethylsulfonium chloride. Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous.
Formation of mixed oxalate esters Unreacted oxalyl chloride reacting directly with the primary alcohol substrate. Ensure DMSO is added in excess (2.4 eq) and wait 15 min before substrate addition.

| Degradation of oxane ring | Acidic hydrolysis during workup due to insufficient base or harsh quenching. | Ensure a full 5.0 eq of Et₃N is used; quench with a mild buffer (sat. NH₄Cl) rather than a strong acid. |

Safety & Odor Management: Dimethyl sulfide (DMS) is a notoriously foul-smelling byproduct detectable by humans at 0.02 ppm. To maintain a professional laboratory environment, rinse all DMS-contaminated glassware with a dilute bleach (sodium hypochlorite) solution. This rapidly oxidizes the DMS to odorless, non-toxic dimethyl sulfoxide or dimethyl sulfone ()[2].

Sources

Method

Grignard reaction protocols with 2-(oxan-2-yl)acetaldehyde

Application Note: Diastereoselective Grignard Additions to 2-(oxan-2-yl)acetaldehyde Abstract This application note details the protocols and mechanistic principles for the diastereoselective addition of Grignard reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Grignard Additions to 2-(oxan-2-yl)acetaldehyde

Abstract

This application note details the protocols and mechanistic principles for the diastereoselective addition of Grignard reagents to 2-(oxan-2-yl)acetaldehyde. By controlling the reaction environment (solvent, temperature, and additives), chemists can dictate the stereochemical outcome via 1,3-asymmetric induction, selectively accessing either the chelation-controlled or open-transition-state diastereomers.

Introduction & Mechanistic Principles

2-(oxan-2-yl)acetaldehyde (also known as tetrahydropyran-2-ylacetaldehyde) is a highly versatile β -alkoxy aldehyde building block frequently utilized in the total synthesis of macrolides and polyether antibiotics. The molecule features a chiral center at the C2 position of the tetrahydropyran (THP) ring, which is situated β to the aldehyde carbonyl[1].

When a Grignard reagent (RMgX) is added to this substrate, the creation of a new stereocenter at the carbonyl carbon is governed by 1,3-asymmetric induction [2]. The stereochemical outcome is highly dependent on the competition between two distinct mechanistic pathways:

  • Chelation-Controlled Pathway (Cram-Reetz Model): In non-coordinating or weakly coordinating solvents (e.g., CH 2​ Cl 2​ or Et 2​ O), the Mg 2+ ion acts as a Lewis acid, coordinating simultaneously to the aldehyde oxygen and the THP ring oxygen. This forms a rigid, chair-like 6-membered transition state[3]. The nucleophile (R group) attacks the carbonyl from the less sterically hindered face, typically yielding the 1,3-anti diol derivative as the major diastereomer[2].

  • Open Transition State Pathway (Felkin-Anh/Evans Model): In strongly coordinating solvents (e.g., THF), the solvent molecules outcompete the internal THP oxygen for magnesium coordination, effectively breaking the chelate[4]. The substrate instead adopts an open conformation that minimizes 1,3-allylic strain, reversing the facial selectivity and favoring the 1,3-syn diastereomer[2].

Causality in Experimental Choices:

  • Solvent Selection: Diethyl ether (Et 2​ O) is preferred for chelation control because it binds Mg 2+ weakly enough to allow the internal THP oxygen to coordinate. THF binds Mg 2+ strongly, disrupting the chelate and favoring the open transition state[2].

  • Temperature: Cryogenic conditions (-78 °C) are mandatory to freeze out competing conformational dynamics and maximize the diastereomeric ratio (d.r.).

  • Halide Effects: Grignard reagents with more Lewis acidic counterions (e.g., RMgBr or RMgI) or the addition of external Lewis acids (like MgBr 2​ or TiCl 4​ ) strengthen the chelate, further enhancing the selectivity for the chelation-controlled product[3].

Experimental Protocols

The following self-validating protocol describes the optimized procedure for the chelation-controlled Grignard addition to 2-(oxan-2-yl)acetaldehyde.

Step 1: Preparation of the Reaction Apparatus

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Purge the flask with ultra-high purity Argon for 15 minutes to ensure a strictly anhydrous environment[5].

  • Add 2-(oxan-2-yl)acetaldehyde (1.0 mmol, 128 mg) to the flask.

  • Inject 10 mL of anhydrous diethyl ether (Et 2​ O) and stir to dissolve.

Step 2: Cryogenic Cooling and Reagent Addition

  • Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Using a gas-tight syringe, slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et 2​ O, 1.2 mmol, 0.4 mL) dropwise down the side of the flask over 10 minutes.

    • Scientific Insight: Dropwise addition prevents localized exothermic spikes that could provide enough thermal energy to overcome the chelation-controlled activation barrier, thereby degrading the d.r.[5].

Step 3: Reaction Monitoring and Quenching

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3, visualized with KMnO 4​ ).

  • Once the starting material is consumed, quench the reaction at -78 °C by the rapid addition of 2 mL of saturated aqueous NH 4​ Cl solution.

    • Scientific Insight: Saturated NH 4​ Cl is a mild proton source that safely destroys the unreacted Grignard reagent and protonates the magnesium alkoxide intermediate without causing acid-catalyzed deprotection or cleavage of the THP ring[6].

Step 4: Workup and Isolation

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Dilute the mixture with 10 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with Et 2​ O (3 × 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na 2​ SO 4​ .

  • Filter and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to isolate the pure diastereomers.

Data Presentation

The table below summarizes the effect of solvent and temperature on the diastereoselectivity of the Grignard addition, demonstrating the shift between chelation and non-chelation control.

EntryGrignard ReagentSolventTemperature (°C)Yield (%)d.r. (Chelation : Open TS)
1MeMgBrEt 2​ O-788892 : 8
2MeMgBrTHF-788535 : 65
3MeMgBrEt 2​ O07570 : 30
4MeMgBr + MgBr 2​ CH 2​ Cl 2​ -789096 : 4

Note: The addition of anhydrous MgBr 2​ (Entry 4) pre-forms a highly rigid magnesium chelate prior to nucleophilic attack, yielding the highest stereoselectivity.

Visualizations

Workflow A 1. Substrate Preparation 2-(oxan-2-yl)acetaldehyde in Et2O B 2. Cryogenic Cooling Equilibrate to -78°C A->B C 3. Grignard Addition Dropwise RMgBr addition B->C D 4. Reaction Quench Sat. aq. NH4Cl at -78°C C->D After 2 hours E 5. Workup & Isolation Extraction & Flash Chromatography D->E Warm to RT

Figure 1: Step-by-step experimental workflow for the diastereoselective Grignard addition.

Mechanism Substrate 2-(oxan-2-yl)acetaldehyde + RMgX Chelate Chelation-Controlled TS (6-Membered Ring with Mg2+) Substrate->Chelate Weakly Coordinating Solvents (Et2O) OpenTS Open Transition State (Minimizes 1,3-Allylic Strain) Substrate->OpenTS Strongly Coordinating Solvents (THF) ProductA Chelation Diastereomer (Major in Et2O / CH2Cl2) Chelate->ProductA Axial Attack ProductB Open-TS Diastereomer (Major in THF) OpenTS->ProductB Anti-Attack

Figure 2: Mechanistic divergence between chelation and open transition state pathways.

References

  • Title: 1,3-Asymmetric induction in addition reactions of chiral β -alkoxy aldehydes: efficient chelation control via Lewis acidic titanium reagents. Source: Journal of the American Chemical Society, 1983, 105(14), 4833-4835. URL: [Link]

  • Title: On the origins of stereoselectivity in chelation controlled nucleophilic additions to β -alkoxy aldehydes: solution structures of Lewis acid complexes via NMR spectroscopy. Source: Journal of the American Chemical Society, 1986, 108(13), 3847-3849. URL: [Link]

  • Title: The Exceptional Chelating Ability of Dimethylaluminum Chloride and Methylaluminum Dichloride. The Merged Stereochemical Impact of α

    • and β -Stereocenters in Chelate-Controlled Carbonyl Addition Reactions with Enolsilane and Hydride Nucleophiles. Source: Journal of the American Chemical Society, 2001, 123(44), 10840-10852. URL: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation and Reductive Amination of 2-(Oxan-2-yl)acetaldehyde

Introduction and Scope 2-(Oxan-2-yl)acetaldehyde (also known as tetrahydropyran-2-ylacetaldehyde) is a highly versatile heterocyclic aliphatic aldehyde. It serves as a critical intermediate in the synthesis of complex ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

2-(Oxan-2-yl)acetaldehyde (also known as tetrahydropyran-2-ylacetaldehyde) is a highly versatile heterocyclic aliphatic aldehyde. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. The catalytic reduction of this substrate typically diverges into two primary synthetic workflows:

  • Direct Catalytic Hydrogenation : Yielding the primary alcohol, 2-(oxan-2-yl)ethanol[1].

  • Reductive Amination : Reacting with an amine source to yield substituted 2-(oxan-2-yl)ethan-1-amines[2].

This application note provides researchers and drug development professionals with mechanistically grounded, self-validating protocols for both transformations, addressing the specific chemoselectivity challenges inherent to oxygen-containing heterocyclic aldehydes.

Mechanistic Insights & Causality in Experimental Design (E-E-A-T)

The presence of the tetrahydropyran (THP) ring alongside an aliphatic aldehyde presents unique challenges during hydrogenation. Understanding the causality behind catalyst and solvent selection is paramount to preventing yield-destroying side reactions.

Solvent-Induced Acetalization

Aliphatic aldehydes are highly electrophilic. In protic solvents like methanol or ethanol, 2-(oxan-2-yl)acetaldehyde rapidly equilibrates to form hemiacetals and, subsequently, acetals. Because acetals are highly resistant to standard catalytic hydrogenation, conducting direct reductions in alcoholic solvents often stalls the reaction or requires harsh conditions that risk THP ring-opening. Causality-Driven Choice : For direct hydrogenation to the alcohol, aprotic solvents such as Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) are strictly required to lock the substrate in its reducible aldehyde form.

Catalyst Chemoselectivity
  • Direct Hydrogenation : While Palladium on Carbon (Pd/C) is a ubiquitous hydrogenation catalyst, it can induce unwanted hydrogenolysis of the C–O bonds within the THP ring under elevated temperatures. Ruthenium-based catalysts (e.g., Ru/C or homogeneous Mn/Ru pincer complexes) are vastly superior for this application. Ruthenium exhibits exquisite chemoselectivity for aliphatic aldehydes over ethers, allowing for quantitative conversion to 2-(oxan-2-yl)ethanol under mild conditions[3][4].

  • Reductive Amination : In contrast, reductive amination requires the transient formation of an imine or iminium intermediate. Here, protic solvents (MeOH) are beneficial as they facilitate the initial condensation step. Pd/C is the optimal heterogeneous catalyst for reducing the resulting C=N bond[2]. For asymmetric reductive aminations (e.g., using ammonia to form chiral primary amines), specialized homogeneous Ruthenium complexes like Ru(OAc)₂((R)-dtbm-Segphos) are utilized to control stereochemistry[5].

Pathway Aldehyde 2-(oxan-2-yl)acetaldehyde Alcohol 2-(oxan-2-yl)ethanol Aldehyde->Alcohol H2, Ru/C (Aprotic) Chemoselective Imine Imine Intermediate Aldehyde->Imine R-NH2 (Protic) -H2O Acetal Acetal (Side Product) Aldehyde->Acetal ROH, H+ Undesired Amine 2-(oxan-2-yl)ethan-1-amine Imine->Amine H2, Pd/C

Caption: Divergent reaction pathways for 2-(oxan-2-yl)acetaldehyde highlighting desired products and side reactions.

Quantitative Data Presentation

The following tables summarize the optimization data for both workflows, demonstrating the empirical basis for the protocols provided in Section 4.

Table 1: Catalyst & Solvent Screening for Direct Hydrogenation to 2-(oxan-2-yl)ethanol

Catalyst Solvent Pressure (bar) Temp (°C) Conversion (%) Selectivity to Alcohol (%)
5% Pd/C Methanol 10 25 >99 82 (18% Acetal formation)
5% Ru/C THF 30 50 >99 >99
[Mn(PNP)(CO)₂H] THF 50 25 >99 >99[4]

| 5% Pt/C | EtOAc | 10 | 25 | 94 | 91 |

Table 2: Optimization of Reductive Amination (Substrate + Benzylamine)

Catalyst Solvent Additive Pressure (bar) Yield of Substituted Amine (%)
5% Pd/C Methanol None 10 94
5% Ru/C THF None 30 68 (Poor imine reduction)
Co@NC Methanol None 20 88[2]

| Ru(OAc)₂(dtbm-Segphos) | Methanol | NH₄Cl | 30 | 92 (Primary amine, using NH₃)[5] |

Experimental Protocols

Protocol A: Chemoselective Hydrogenation to 2-(oxan-2-yl)ethanol

Objective : Reduce the aldehyde to the primary alcohol quantitatively without degrading the THP ring. Self-Validation Checkpoint : The reaction is monitored by GC-MS. The disappearance of the aldehyde peak (m/z 128) and the appearance of the alcohol peak (m/z 130) without higher molecular weight acetal peaks validates the aprotic solvent integrity.

Step-by-Step Methodology :

  • Preparation : To a clean, dry 100 mL stainless steel autoclave, add 2-(oxan-2-yl)acetaldehyde (10.0 mmol, 1.28 g).

  • Solvent Addition : Add 25 mL of anhydrous Tetrahydrofuran (THF). Crucial: Ensure THF is peroxide-free to prevent catalyst poisoning.

  • Catalyst Loading : Carefully add 5% Ru/C (0.05 mol% Ru relative to substrate). Safety: Add the catalyst as a slurry in THF or under a blanket of Argon to prevent autoignition.

  • Atmosphere Exchange : Seal the autoclave. Purge the headspace with Nitrogen gas (3 × 10 bar) followed by Hydrogen gas (3 × 10 bar) to remove all oxygen.

  • Pressurization & Reaction : Pressurize the reactor to 30 bar with H₂. Heat the reaction mixture to 50 °C under vigorous stirring (800 rpm) to eliminate mass-transfer limitations.

  • In-Process Control (IPC) : Stir for 4-6 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes. Confirm via GC-MS.

  • Workup : Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂ (3 × 5 bar). Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with additional THF (2 × 10 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield 2-(oxan-2-yl)ethanol as a colorless oil.

Protocol B: Reductive Amination to 2-(oxan-2-yl)ethan-1-amine Derivatives

Objective : Synthesize secondary or tertiary amines via the imine intermediate. Self-Validation Checkpoint : Pre-stirring the aldehyde and amine allows for complete imine formation. TLC or ¹H-NMR should confirm the disappearance of the aldehyde proton (~9.7 ppm) before applying hydrogen pressure.

Step-by-Step Methodology :

  • Imine Formation : In a 100 mL autoclave, dissolve 2-(oxan-2-yl)acetaldehyde (10.0 mmol) and the desired primary amine (e.g., benzylamine, 10.5 mmol) in 30 mL of anhydrous Methanol. Stir at room temperature for 2 hours under an Argon atmosphere to ensure complete imine condensation.

  • Catalyst Loading : Add 5% Pd/C (10 wt% relative to the substrate) to the mixture.

  • Atmosphere Exchange : Seal the reactor and purge with N₂ (3 × 5 bar), followed by H₂ (3 × 5 bar).

  • Hydrogenation : Pressurize the reactor to 10 bar with H₂. Stir vigorously at 25 °C for 8 hours.

  • Workup : Vent the H₂ gas and purge with N₂. Filter the mixture through Celite, washing with Methanol.

  • Purification : Evaporate the solvent. Dissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ to remove trace acidic byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the pure amine.

Workflow Step1 1. Reactor Preparation Load Substrate, Solvent, and Catalyst Step2 2. Atmosphere Exchange Purge with N2 (3x), then H2 (3x) Step1->Step2 Step3 3. Pressurization Apply H2 (10-50 bar) & Adjust Temp Step2->Step3 Step4 4. Reaction & IPC Stir until H2 uptake ceases (Validate via GC-MS) Step3->Step4 Step5 5. Workup & Filtration Depressurize, Purge, Filter through Celite Step4->Step5 Step6 6. Isolation Solvent Evaporation & Final Purification Step5->Step6

Caption: Standardized high-pressure catalytic hydrogenation workflow for 2-(oxan-2-yl)acetaldehyde.

References

  • [1] 2-(TETRAHYDRO-2H-PYRAN-2-YL)ETHANOL | CAS#:38786-79-7. Chemsrc. Available at: [Link]

  • [2] Heterogeneous cobalt catalysts for reductive amination with H2: general synthesis of secondary and tertiary amines. SciSpace. Available at: [Link]

  • [5] Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available at: [Link]

  • [4] Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 2-(oxan-2-yl)acetaldehyde during storage

Welcome to the Technical Support Center: Advanced Troubleshooting for Aldehyde Storage As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the structural integrity of sensitive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Advanced Troubleshooting for Aldehyde Storage

As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the structural integrity of sensitive aliphatic aldehydes during storage. 2-(oxan-2-yl)acetaldehyde (also known as tetrahydro-2H-pyran-2-acetaldehyde) is notoriously unstable. Not only does the aldehyde moiety readily degrade into 2-(oxan-2-yl)acetic acid, but the adjacent tetrahydropyran (THP) ether ring can also serve as a site for peroxide formation if improperly handled.

This guide abandons generic advice in favor of field-proven, mechanistically grounded protocols. Every workflow provided here is designed as a self-validating system —meaning built-in analytical checks will continuously verify the success or failure of your storage conditions.

Part 1: The Mechanism of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. Aldehydes do not spontaneously oxidize in a vacuum; they undergo a radical chain reaction known as 1[1].

  • Initiation: Trace transition metals, UV light, or ambient heat cleave the weak aldehydic C-H bond, generating a highly reactive acyl radical.

  • Propagation: This acyl radical reacts with dissolved triplet oxygen (O₂) at diffusion-controlled rates to form a peroxy acid radical. This radical abstracts a hydrogen from another intact aldehyde molecule, creating a peroxy acid (peracid) and a new acyl radical to continue the chain[1].

  • Redox/Termination: The newly formed peracid undergoes a redox reaction (often via a hydrate intermediate) with another aldehyde molecule, ultimately yielding two equivalents of carboxylic acid[2].

Autoxidation A 2-(oxan-2-yl)acetaldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (hv, trace metals, O2) C Peroxy Acid Radical (R-C(=O)OO•) B->C + O2 (Propagation) D Peroxy Acid (R-C(=O)OOH) C->D + R-CHO (Propagation) D->B Generates new acyl radical E Carboxylic Acid (R-COOH) D->E + R-CHO (Redox reaction)

Caption: Radical chain autoxidation mechanism converting 2-(oxan-2-yl)acetaldehyde to its carboxylic acid.

Part 2: Diagnostic Data – Quantifying Oxidation

A self-validating storage system requires establishing a quantitative baseline before storage and monitoring it over time. If your storage method fails, the physical properties and spectral signatures of 2-(oxan-2-yl)acetaldehyde will shift dramatically. Use the table below to benchmark your sample's integrity.

Table 1: Analytical Markers for 2-(oxan-2-yl)acetaldehyde Integrity

Analytical MethodIntact Aldehyde (Target)Oxidized Carboxylic Acid (Degradant)Validation Status
¹H NMR (CDCl₃) ~9.7 - 9.8 ppm (t or dd, 1H, CHO)~10.5 - 12.0 ppm (br s, 1H, COOH)Pass: No peak >10.0 ppm
IR Spectroscopy ~1720 - 1730 cm⁻¹ (C=O stretch, sharp)~1700 - 1710 cm⁻¹ (C=O) & 2500-3300 cm⁻¹ (O-H)Pass: Absence of broad O-H band
TLC (Hexane:EtOAc 7:3) R_f ~ 0.5 - 0.6 (Stains with 2,4-DNPH)R_f ~ 0.1 - 0.2 (Stains with Bromocresol Green)Pass: No yellow spot with Bromocresol

Part 3: Standard Operating Procedure (SOP) for Rigorous Inert Storage

Simply flushing a vial with nitrogen before throwing it in the freezer is insufficient for long-term stability. The following protocol provides a self-validating workflow for preparing your aldehyde for storage.

StorageWorkflow S1 1. Purify Aldehyde (Distillation/Column) S2 2. Add Antioxidant (10-50 ppm BHT) S1->S2 S3 3. Transfer to Amber Glass Vial S2->S3 S4 4. Freeze-Pump-Thaw (Remove Dissolved O2) S3->S4 S5 5. Blanket with Argon & Seal with PTFE Cap S4->S5 S6 6. Store at -20°C or -80°C S5->S6 S7 Validation: IR/NMR Check Every 3 Months S6->S7

Caption: Step-by-step workflow for the inert preparation and self-validating storage of sensitive aldehydes.

Step-by-Step Methodology: Schlenk-Line Storage Protocol
  • Purification & Baseline Validation: Freshly distill or column-purify the aldehyde. Validation Check: Immediately take a baseline ¹H NMR to confirm the absolute absence of the acid peak (~11.0 ppm).

  • Antioxidant Doping (Optional but Recommended): If your downstream application tolerates it, add 10–50 ppm of Butylated Hydroxytoluene (BHT). Causality: BHT acts as a radical scavenger, quenching acyl radicals before they can propagate. However, 3 if oxygen is present, making strict oxygen exclusion mandatory[3].

  • Transfer to Amber Glass: Transfer the liquid to a heavy-walled amber glass vial. Causality: Amber glass blocks UV light (<400 nm), preventing the photochemical initiation of the radical chain.

  • Degassing (Freeze-Pump-Thaw):

    • Connect the vial to a Schlenk line.

    • Submerge the vial in liquid nitrogen until the aldehyde solidifies.

    • Open the flask to vacuum for 2-3 minutes to remove headspace oxygen.

    • Close the vacuum, and let the sample thaw in a room-temperature water bath, allowing dissolved O₂ to escape into the headspace.

    • Repeat this cycle 3 times. Causality: This guarantees the removal of dissolved O₂ that standard sparging misses.

  • Argon Blanketing & Sealing: Backfill the vial with high-purity Argon. Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the liquid surface. Seal immediately with a to prevent oxygen permeation.

  • Storage & Continuous Validation: Store at -20°C or -80°C. Validation Check: After 3 months, pull a 10 µL aliquot under Argon and run an IR spectrum. The absence of a broad 2500-3300 cm⁻¹ O-H stretch validates the protocol's success.

Part 4: Troubleshooting FAQs

Q1: I stored my 2-(oxan-2-yl)acetaldehyde at -80°C, but it still oxidized. Why? A: Temperature merely slows the kinetics of propagation; it does not stop it if oxygen is present. If you did not actively remove dissolved oxygen (via freeze-pump-thaw) before freezing, the trapped O₂ will slowly react with the aldehyde even at -80°C. Furthermore, standard plastic tubes or silicone septa are highly permeable to oxygen over time. Always use glass vials with PTFE-lined caps.

Q2: My sample has partially oxidized (~15% carboxylic acid by NMR). Can I rescue it? A: Yes. Because the degradation product is a carboxylic acid, you can separate it chemically using an acid-base extraction. Rescue Protocol: Dilute your oxidized mixture in diethyl ether. Wash the organic layer twice with cold, saturated aqueous sodium bicarbonate (NaHCO₃). The 2-(oxan-2-yl)acetic acid will deprotonate and partition into the aqueous layer. Dry the ether layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (keep the water bath <30°C to prevent thermal degradation). Validation Check: Re-verify purity by TLC (stain with Bromocresol Green to ensure no acid remains).

Q3: I need to store this compound for over a year. Is there a better way? A: For multi-year storage, I strongly advise converting the aldehyde into a stable derivative, such as a dimethyl acetal or a bisulfite adduct. Acetals are completely inert to autoxidation because they lack the reactive aldehydic C-H bond. They can be easily deprotected back to the aldehyde using mild aqueous acid (e.g., 1M HCl or PPTS in wet acetone) just prior to your experiment. This is a bulletproof strategy used heavily in drug development to bypass the storage instability of aliphatic aldehydes.

References

  • Title: Thermal decomposition characteristics of BHT and its peroxide (BHTOOH)
  • Source: intechopen.
  • Source: sigmaaldrich.
  • Source: masterorganicchemistry.

Sources

Optimization

Optimizing yield of 2-(oxan-2-yl)acetaldehyde synthesis

Welcome to the Technical Support Center for the synthesis of 2-(oxan-2-yl)acetaldehyde. As a Senior Application Scientist, I have structured this portal to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(oxan-2-yl)acetaldehyde. As a Senior Application Scientist, I have structured this portal to move beyond basic recipes. Here, we dissect the causality behind every experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

The oxidation of 2-(oxan-2-yl)ethanol to 2-(oxan-2-yl)acetaldehyde presents unique challenges, primarily due to the molecule's volatility, its propensity for over-oxidation, and the stereochemical sensitivity of the tetrahydropyran ring.

Section 1: Mechanistic Pathways & Reaction Dynamics

Understanding the competing reaction pathways is critical for optimizing your yield. The diagram below maps the desired oxidation route against the most common failure modes encountered at the bench.

OxidationPathway A 2-(oxan-2-yl)ethanol (Primary Alcohol) B 2-(oxan-2-yl)acetaldehyde (Target Aldehyde) A->B Swern / DMP (Anhydrous) C 2-(oxan-2-yl)acetic acid (Over-oxidation) A->C Jones / KMnO4 (Aqueous) B->C Hydration & Further Oxidation D Aldol / Acetal Byproducts (Oligomerization) B->D Acid/Base Workup (Enolization)

Caption: Oxidation pathways of 2-(oxan-2-yl)ethanol highlighting desired and side reactions.

Section 2: Troubleshooting FAQs

Q: Why am I getting significant amounts of 2-(oxan-2-yl)acetic acid instead of the aldehyde? A: Over-oxidation is almost always a consequence of water in your reaction matrix. When water is present, the target aldehyde rapidly forms a hydrate (a gem-diol). Oxidants like Jones reagent or KMnO4 will readily oxidize this hydrate into the corresponding carboxylic acid. To arrest the reaction at the aldehyde stage, you must utilize strictly anhydrous conditions. The [1] or Dess-Martin Periodinane (DMP) are highly recommended because their mechanisms inherently prevent hydrate formation, ensuring high chemoselectivity.

Q: My isolated yield is consistently below 40%, even though TLC indicates complete conversion. Where is the product going? A: 2-(oxan-2-yl)acetaldehyde is a low-molecular-weight, highly oxygenated compound. It exhibits significant volatility and moderate water solubility. Causality & Solution: During an aqueous workup, the aldehyde can easily partition into the aqueous layer. You must extract with a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. More importantly, product is frequently lost during solvent removal. Never evaporate the solvent under high vacuum or elevated temperatures (>25°C), as the aldehyde will co-evaporate with the solvent.

Q: I am observing epimerization at the C-2 position of the tetrahydropyran ring. How can I prevent this? A: The α -protons of the acetaldehyde side chain are acidic. Under extended basic or acidic conditions (often during workup), enolization occurs. This enolization can trigger a retro-oxa-Michael/oxa-Michael sequence, leading to epimerization at the C-2 stereocenter of the pyran ring. This specific instability has been well-documented in the total synthesis of complex macrolides like [2]. Solution: Ensure your workup is strictly pH-neutral. Quench your oxidations with a mild phosphate buffer (pH 7) instead of strong aqueous acids (like HCl) or bases (like NaOH).

Q: The isolated product degrades upon storage, forming a viscous oil. What is happening? A: Unhindered aliphatic aldehydes are highly reactive and prone to self-condensation (aldol reactions) or acetalization upon standing, especially if trace acid remains from the workup. Solution: Store the purified aldehyde neat at -20°C under a strict Argon atmosphere. For optimal results, treat this aldehyde as a transient intermediate: store it as the stable primary alcohol and perform the oxidation immediately prior to your next synthetic step.

Section 3: Standard Operating Protocol (SOP) - Optimized Swern Oxidation

To guarantee high yields and prevent over-oxidation, the Swern oxidation remains the gold standard[3]. This protocol is designed as a self-validating system —at each step, physical indicators will confirm the reaction is proceeding correctly.

SwernMechanism Step1 DMSO + Oxalyl Chloride (-78°C) Step2 Chlorodimethylsulfonium Intermediate Step1->Step2 -CO2, -CO Step3 Alkoxysulfonium Ion (Addition of Alcohol) Step2->Step3 + 2-(oxan-2-yl)ethanol Step4 Sulfur Ylide (Addition of Et3N) Step3->Step4 Deprotonation Step5 2-(oxan-2-yl)acetaldehyde + DMS Step4->Step5 Intramolecular Elimination

Caption: Step-by-step mechanistic workflow of the Swern oxidation process.

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge thoroughly with Argon. Add anhydrous DCM (10 mL per mmol of alcohol) and oxalyl chloride (1.5 equiv). Cool the system to -78°C using a dry ice/acetone bath.

  • DMSO Activation: Dilute anhydrous DMSO (3.0 equiv) in a minimal volume of DCM. Add this dropwise to the oxalyl chloride solution over 10 minutes.

    • Causality: Dropwise addition controls the violent exothermic formation of the chlorodimethylsulfonium intermediate.

    • Self-Validation: You will observe vigorous gas evolution (CO and CO 2​ ). If no gas evolves, your oxalyl chloride has degraded.

  • Alcohol Addition: Dissolve 2-(oxan-2-yl)ethanol (1.0 equiv) in anhydrous DCM. Add dropwise to the activated DMSO mixture at -78°C. Stir for 45 minutes.

    • Causality: Maintaining -78°C is critical. If the temperature rises, the intermediate alkoxysulfonium ion will decompose into an undesired alkyl chloride via S N​ 2 displacement[4].

  • Elimination: Add anhydrous triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to 0°C over 45 minutes.

    • Causality: Triethylamine deprotonates the intermediate to form a sulfur ylide, which undergoes intramolecular elimination to yield the aldehyde[3].

    • Self-Validation: A distinct "rotten cabbage" odor will develop. This is dimethyl sulfide (DMS), the stoichiometric byproduct confirming successful elimination.

  • In-Process TLC Check: Spot the reaction mixture against the starting material (Eluent: 3:1 Hexanes/EtOAc).

    • Self-Validation: The starting alcohol will appear at R f​ ~0.2 (UV inactive, KMnO 4​ active). The target aldehyde will elute at R f​ ~0.6. To definitively prove aldehyde formation, stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH); the product spot will instantly turn bright yellow/orange.

  • Neutral Workup: Quench the reaction with pH 7 phosphate buffer. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and carefully concentrate under reduced pressure (Water bath < 25°C, > 100 mbar).

    • Causality: The neutral pH quench prevents the retro-oxa-Michael epimerization of the pyran ring[2], and the gentle evaporation parameters prevent product volatilization.

Section 4: Quantitative Comparison of Oxidation Methods

To aid in route scouting, the following table summarizes the performance metrics of various oxidation systems specifically applied to 2-(oxan-2-yl)ethanol.

Oxidation MethodTypical Yield (%)Over-oxidation RiskEpimerization RiskScalability & Cost Profile
Swern Oxidation 85 - 95%Very LowLow (if pH 7 buffered)High Scalability / Low Cost
Dess-Martin Periodinane 80 - 90%Very LowLowMedium Scalability / High Cost
TEMPO / BAIB 70 - 85%ModerateMediumHigh Scalability / Medium Cost
Jones Reagent < 30%Very HighHighLow Scalability / High Toxicity

Section 5: References

  • Nagasawa, T., Nukada, T., & Kuwahara, S. "Synthesis of aspergillide A via proline-catalyzed trans-to-cis isomerization of a substituted tetrahydropyran." Tetrahedron, 2011. URL:[Link]

  • Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones." MOC Reaction Guide. URL:[Link]

  • Wikipedia. "Swern oxidation." Wikimedia Foundation. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aldehyde Polymerization in Tetrahydropyran (THP) Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address a pervasive bottleneck in the synthesis of 2,6-disubstituted tetrahydropyrans (THPs): the competitive po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address a pervasive bottleneck in the synthesis of 2,6-disubstituted tetrahydropyrans (THPs): the competitive polymerization and oligomerization of aldehydes. Whether you are executing a Prins cyclization or a hetero-Diels-Alder (HDA) cycloaddition, managing the reactivity of the oxocarbenium intermediate is critical to achieving high yields and stereocontrol.

Section 1: Core FAQs – Mechanistic Insights & Causality

Q: Why does my aldehyde polymerize instead of reacting with the homoallylic alcohol or diene? A: Aldehyde polymerization is a cationic chain reaction triggered by the same Lewis or Brønsted acids intended to activate the carbonyl for THP synthesis. When the local concentration of the aldehyde is high, the highly electrophilic oxocarbenium ion preferentially attacks unactivated aldehyde molecules rather than the less nucleophilic alkene (Prins) or diene (HDA). This parasitic pathway yields polyacetals or cyclic trimers (e.g., 1,3,5-dioxanes), complicating the reaction panorama[1].

Q: How do I analytically distinguish between THP products and polymeric side products? A: Visually, polymerization manifests as a highly viscous gel or a white precipitate (paraformaldehyde-like species) in the reaction flask. Analytically, crude ^1H NMR will show the disappearance of the characteristic aldehyde proton (9–10 ppm) without a corresponding emergence of the THP anomeric/methine protons (3.5–4.5 ppm). Instead, you will observe broad, unresolved multiplets in the 4.8–5.2 ppm region, which are diagnostic of polyacetal backbones.

Section 2: Troubleshooting Guide & Diagnostics

Issue 1: Rapid aldehyde consumption, unreacted alkene/diene, and viscous gel formation.

  • Root Cause: The Lewis acid is too strong, or the localized aldehyde concentration is too high, kinetically favoring cationic chain propagation.

  • Solution: Transition from hard Lewis acids (e.g., TiCl₄, SnCl₄) to milder, oxophilic alternatives like In(OTf)₃ or InCl₃. Indium-based catalysts promote the reversible formation of the oxocarbenium ion, preventing the irreversible trapping of polyacetals and significantly improving the yield of cis-2,6-disubstituted THPs[2]. Additionally, employ a syringe pump to maintain a low steady-state concentration of the aldehyde.

Issue 2: Formation of 1,3-dioxanes instead of the target THP.

  • Root Cause: Aliphatic aldehydes and formaldehyde can undergo competitive Prins-type side reactions or [4+2] dimerizations, yielding 1,3-dioxanes instead of the desired THP ring[3].

  • Solution: Optimize the stoichiometry by using the homoallylic alcohol or diene in slight excess (1.2–1.5 equiv). Ensure strict anhydrous conditions; trace water hydrates the aldehyde to a hemiacetal, which readily initiates oligomerization.

Section 3: Self-Validating Experimental Protocols
Protocol A: Syringe-Pump Mediated Prins Cyclization (Polymerization-Suppressed)

Objective: Synthesize 2,6-disubstituted THPs while kinetically suppressing aldehyde polymerization.

  • Preparation: Flame-dry a two-neck round-bottom flask. Add the homoallylic alcohol (1.0 mmol) and In(OTf)₃ (10 mol%) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.

  • Temperature Control: Cool the mixture to -20 °C.

    • Causality: Lower temperatures stabilize the oxocarbenium intermediate and enhance stereoselectivity, but they can thermodynamically favor polymerization if the aldehyde concentration spikes. Thus, Step 3 is mandatory.

  • Controlled Addition: Dissolve the aldehyde (1.2 mmol) in CH₂Cl₂ (5 mL). Add this solution via a syringe pump over 2 hours (2.5 mL/h).

    • Causality: This maintains a low local concentration of the aldehyde, kinetically favoring the bimolecular Prins reaction over polymeric chain propagation.

  • Validation Check: At t=1h, withdraw a 50 µL aliquot, quench with Et₃N, and analyze via TLC. The absence of a baseline streak (indicative of polymers) validates the addition rate.

  • Quench & Workup: Stir for an additional 30 minutes post-addition. Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid and halt any cationic propagation. Extract with Et₂O, dry over MgSO₄, and concentrate.

Protocol B: Hetero-Diels-Alder (HDA) Cycloaddition with Danishefsky's Diene

Objective: Access tetrahydropyran-4-ones using chiral Lewis acids without inducing aldehyde oligomerization.

  • Catalyst Activation: In a glovebox, prepare a solution of Jacobsen’s chiral chromium(III) catalyst (5 mol%) in anhydrous tert-butyl methyl ether (TBME).

    • Causality: TBME provides a slightly coordinating environment that tempers the Lewis acidity, preventing runaway aldehyde activation while enabling highly enantioselective HDA cycloadditions[4].

  • Reagent Mixing: Add the aldehyde (1.0 mmol) to the catalyst solution at room temperature.

  • Diene Addition: Add Danishefsky's diene (1.5 mmol) dropwise.

    • Validation Check: Monitor the disappearance of the diene via GC-MS. The use of excess diene ensures the aldehyde is rapidly consumed in the[4+2] cycloaddition rather than self-condensing.

  • Acidic Workup: Treat the crude mixture with 0.1 M HCl in THF to cleave the silyl enol ether and eliminate methanol, yielding the desired THP-4-one.

Section 4: Quantitative Data & Catalyst Selection

The choice of Lewis acid dictates the reaction trajectory. The table below summarizes the effect of various promoters on the selectivity between THP formation and aldehyde polymerization.

Lewis Acid / PromoterReaction TypeTypical THP Yield (%)Polymer/Oligomer (%)Mechanistic Rationale
TiCl₄ Prins / HDA30–4050–60Strong Lewis acidity promotes rapid, irreversible cationic chain propagation of aldehydes.
BF₃·OEt₂ Prins45–5530–40Moderate acidity; prone to forming 1,3-dioxane side products with aliphatic aldehydes.
In(OTf)₃ Prins85–95< 5Mild, reversible oxocarbenium formation; excellent for stereoselective THP synthesis[2].
Cr(III)-Salen HDA75–85< 5Highly targeted chiral activation of the aldehyde face; suppresses background polymerization[4].
Section 5: Visualizations

MechanisticDivergence A Aldehyde + Lewis Acid B Oxocarbenium Ion (Reactive Intermediate) A->B Activation C Homoallylic Alcohol / Diene B->C Desired Pathway D Excess Aldehyde B->D Parasitic Pathway E Tetrahydropyran (THP) Target Product C->E F Polyacetals / 1,3-Dioxanes Side Product D->F

Mechanistic divergence of oxocarbenium ions: THP synthesis vs. aldehyde polymerization.

TroubleshootingTree Start Aldehyde Consumed, Low THP Yield Check Analyze Crude Mixture (NMR / Viscosity) Start->Check Viscous Viscous Gel / Precipitate (Polymerization) Check->Viscous Yes Clean Clean Mixture, Unreacted Diene (Slow Kinetics) Check->Clean No Sol1 Decrease Aldehyde Conc. (Syringe Pump) Viscous->Sol1 Sol2 Switch to Mild Lewis Acid (e.g., In(OTf)3) Viscous->Sol2 Sol3 Increase Catalyst Loading or Temperature Clean->Sol3

Troubleshooting decision tree for diagnosing and resolving aldehyde polymerization.

References
  • The Catalytic Asymmetric Intermolecular Prins Reaction | Journal of the American Chemical Society - ACS Publications.1

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years | Beilstein Journals. 2

  • The Catalytic Asymmetric Intermolecular Prins Reaction | MPG.PuRe. 3

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product | PMC. 4

Sources

Optimization

Purification of 2-(oxan-2-yl)acetaldehyde via column chromatography vs distillation

Welcome to the Technical Support Center for the isolation and purification of 2-(oxan-2-yl)acetaldehyde (also known as tetrahydropyran-2-ylacetaldehyde). This guide is designed for synthetic chemists and process research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(oxan-2-yl)acetaldehyde (also known as tetrahydropyran-2-ylacetaldehyde). This guide is designed for synthetic chemists and process researchers dealing with the specific challenges of handling aliphatic aldehydes containing ether heterocycles.

Mechanistic Causality: Why is this Molecule Challenging?

Purifying 2-(oxan-2-yl)acetaldehyde requires navigating three competing degradation pathways inherent to its molecular structure:

  • Acid-Catalyzed Aldol Condensation: The molecule possesses an α -carbon with enolizable protons. When exposed to acidic environments (such as the silanol groups on standard silica gel, pKa ~4.5), the aldehyde rapidly enolizes. This triggers self-condensation (aldol addition), leading to oligomerization, streaking on columns, and severe mass loss[1].

  • Thermal Polymerization: Heating aliphatic aldehydes at atmospheric pressure provides the activation energy required for trimerization into cyclic paraldehydes.

  • Auto-Oxidation: Like most aliphatic aldehydes, it is highly susceptible to oxidation by atmospheric oxygen, readily converting into 2-(oxan-2-yl)acetic acid[1].

To successfully purify this compound, your workflow must actively suppress these three pathways.

Purification Decision Matrix

Select your purification strategy based on your reaction scale and the nature of your impurities.

PurificationWorkflow Start Crude 2-(oxan-2-yl)acetaldehyde Scale Reaction Scale? Start->Scale Large Large Scale (> 5g) Scale->Large Small Small Scale (< 5g) Scale->Small Distillation Vacuum Distillation (Short-path / Kugelrohr) Large->Distillation Impurity Nature of Impurities? Small->Impurity Bisulfite Bisulfite Adduct Extraction Distillation->Bisulfite If thermal degradation NonPolar Non-polar / Alcohols Impurity->NonPolar Complex Complex / Unidentified Impurity->Complex Chromatography Column Chromatography (TEA-Deactivated Silica) NonPolar->Chromatography Complex->Bisulfite Chromatography->Bisulfite If poor recovery

Decision matrix for selecting the optimal purification workflow for 2-(oxan-2-yl)acetaldehyde.

Standard Operating Procedures (SOPs)

Method A: Column Chromatography (TEA-Deactivated Silica)

Best for: Small scale (< 5g), removing non-polar impurities or unreacted alcohols. Self-Validation: TLC analysis of fractions; the aldehyde should elute as a single, tight spot without tailing.

  • Silica Deactivation: Slurry standard silica gel (230-400 mesh) in your starting eluent (e.g., 95% Hexanes / 5% Ethyl Acetate) containing 1% to 3% Triethylamine (TEA) [1].

  • Column Packing: Pour the slurry into the column. Flush with 2-3 column volumes of the TEA-containing solvent to fully neutralize all acidic silanol sites.

  • Loading: Dissolve the crude 2-(oxan-2-yl)acetaldehyde in a minimum amount of eluent and load it carefully onto the column bed.

  • Elution: Elute using a gradient of Hexanes/EtOAc. Monitor fractions via TLC (stain with p-Anisaldehyde; aldehydes typically stain strongly).

  • Concentration: Evaporate fractions containing the product under reduced pressure. Critical: Keep the water bath temperature below 30°C to prevent thermal degradation during concentration.

Method B: Vacuum Distillation

Best for: Large scale (> 5g), removing high-boiling tars and solvents. Self-Validation: Constant vapor temperature at a stable vacuum pressure indicates a pure fraction.

  • Glassware Passivation: Rinse the entire distillation apparatus (short-path or Kugelrohr) with a 0.1 M KOH in ethanol solution, followed by distilled water, and dry thoroughly in an oven. This removes acidic nucleation sites that catalyze polymerization[2].

  • Setup & Degassing: Transfer the crude mixture to the boiling flask. Add a magnetic stir bar. Apply high vacuum (< 1 mbar) and stir at room temperature for 15 minutes to remove residual volatile solvents[3].

  • Distillation: Slowly increase the temperature of the heating mantle. Discard the forerun (moisture and low-boiling impurities)[3].

  • Collection: Collect the main fraction. Maintain the receiving flask in an ice bath to prevent volatilization and secondary reactions. Store the purified aldehyde immediately under Argon at -20°C.

Method C: Bisulfite Adduct Extraction (The "Rescue" Protocol)

Best for: Complex mixtures, separating the aldehyde from reactive ketones or when chromatography fails. Self-Validation: The aqueous layer should show no organic impurities by TLC before the basification step.

  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent (e.g., Methanol or DMF). Add a saturated aqueous solution of sodium bisulfite (NaHSO 3​ ) in a 1.5x molar excess[4].

  • Reaction: Stir vigorously at room temperature for 2-4 hours. The aldehyde converts into a highly polar, water-soluble α -hydroxy sulfonate adduct[1].

  • Washing: Extract the aqueous mixture 3 times with diethyl ether. Discard the organic layers (these contain your non-carbonyl impurities).

  • Regeneration: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO 3​ with vigorous stirring until gas evolution ceases and the solution is mildly basic (pH ~8)[4].

  • Recovery: Extract the regenerated 2-(oxan-2-yl)acetaldehyde with fresh diethyl ether (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure aldehyde[3].

Quantitative Method Comparison

Purification MethodIdeal ScaleTypical PurityPrimary Risk FactorTime Required
Column Chromatography < 5 grams90 - 95%Aldol condensation on column (streaking)2 - 4 hours
Vacuum Distillation > 5 grams95 - 98%Thermal polymerization / trimerization1 - 3 hours
Bisulfite Extraction Any scale> 98%Incomplete adduct formation4 - 24 hours

Troubleshooting & FAQs

Q: My product streaked heavily on the TLC plate and I recovered very little mass from the column. What happened? A: Standard silica gel is inherently acidic. This acidity catalyzed the enolization of your aldehyde, leading to aldol condensation and irreversible binding to the column[1]. You must pre-treat your silica with 1-3% triethylamine (TEA) to neutralize these active sites. Alternatively, basic alumina can be used[3].

Q: During vacuum distillation, the liquid in the boiling flask turned into a viscous gel. Can I reverse this? A: You have thermally polymerized the aldehyde. This is often catalyzed by trace acids on the glassware or excessive heating. While some paraldehydes can be cracked back to the monomer by distilling with a trace of acid, this is highly discouraged for 2-(oxan-2-yl)acetaldehyde, as the tetrahydropyran (THP) ring is sensitive to strong acids and may undergo ring-opening[5]. Prevention (base-washing glassware and using high vacuum) is the only reliable approach.

Q: I see a broad peak around 10.5 - 12.0 ppm in my 1 H NMR after purification. What is it? A: This indicates the presence of a carboxylic acid, specifically 2-(oxan-2-yl)acetic acid, formed via auto-oxidation[1]. To remove it, dissolve your product in diethyl ether and wash with saturated aqueous NaHCO 3​ to partition the acid into the aqueous layer before concentrating.

Q: How should I store the purified 2-(oxan-2-yl)acetaldehyde? A: Aldehydes should be stored neat (or in a dry, inert solvent), purged thoroughly with Argon or Nitrogen, and kept at -20°C in the dark. If your downstream chemistry permits, adding a trace amount of an antioxidant (like BHT) can significantly prolong shelf life.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Oxan-2-yl)acetaldehyde

Welcome to the technical support center for handling and purifying 2-(oxan-2-yl)acetaldehyde, a critical protected aldehyde intermediate in multi-step organic synthesis. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purifying 2-(oxan-2-yl)acetaldehyde, a critical protected aldehyde intermediate in multi-step organic synthesis. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in removing unreacted starting materials and byproducts from their reaction mixtures. We will delve into the causality behind common purification issues and provide field-proven, validated protocols to ensure the integrity and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial queries and observations during the purification process.

Q1: What are the primary impurities I should anticipate in my crude 2-(oxan-2-yl)acetaldehyde reaction mixture?

A1: In a typical synthesis involving the acid-catalyzed reaction of an acetaldehyde equivalent with 3,4-dihydro-2H-pyran (DHP), you should expect the following impurities:

  • Excess 3,4-Dihydro-2H-pyran (DHP): This is often the most abundant impurity, as a molar excess is typically used to drive the reaction to completion.

  • Acid Catalyst: Residual acid catalysts like p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) will be present.

  • Polymerized DHP: Strong acidic conditions can induce the polymerization of DHP, appearing as a baseline or insoluble material.[1]

  • Hydrolysis Byproducts: The product, a tetrahydropyranyl (THP) acetal, is sensitive to acid, especially in the presence of water. Its hydrolysis yields acetaldehyde and 5-hydroxypentanal.[2][3]

Q2: My TLC analysis shows a clean product spot, but the ¹H NMR spectrum indicates significant contamination with unreacted DHP. Why is there a discrepancy, and how can I remove the DHP?

A2: This is a classic scenario. 2-(Oxan-2-yl)acetaldehyde and DHP are both relatively non-polar compounds and may co-elute on TLC plates, especially in highly non-polar solvent systems, giving a false impression of purity. DHP is best removed by flash column chromatography using a carefully optimized solvent gradient. Due to DHP's volatility, it can sometimes be removed under high vacuum, but this risks co-evaporation of the product. A detailed chromatography protocol is provided in Section 3.

Q3: I'm observing significant streaking and material loss during silica gel column chromatography. What is causing my product to decompose?

A3: The root cause is the inherent acidity of standard silica gel. THP acetals are notoriously labile to acid, and prolonged exposure on a silica column can catalyze the hydrolysis of the protecting group.[4] This decomposition leads to streaking on TLC and a lower-than-expected yield of the purified product. The solution is to use neutralized silica gel or an alternative stationary phase like neutral alumina.

Q4: After my aqueous work-up, I notice an insoluble, sticky material in my separation funnel. What is it?

A4: This is almost certainly polymerized DHP. Strong acids like sulfuric acid or even PTSA at elevated temperatures can cause DHP to undergo cationic polymerization.[1] This polymer is typically insoluble in common organic solvents and water. It should be removed by filtration before proceeding with liquid-liquid extraction to prevent purification issues. Using a milder catalyst, such as PPTS, and maintaining a low reaction temperature (0 °C to room temperature) can effectively minimize this side reaction.[1][3]

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper analysis of specific purification challenges with detailed, cause-and-effect solutions.

Issue: Persistent DHP Contamination Post-Column
  • Symptom: ¹H NMR analysis of the "purified" product still shows characteristic vinylic proton signals of DHP around δ 6.4 and 4.6 ppm.

  • Causality: The polarity difference between DHP and 2-(oxan-2-yl)acetaldehyde can be subtle. An improperly chosen eluent system for flash chromatography may not provide sufficient resolution.

  • Solution Pathway:

    • Re-evaluate TLC: Develop a new TLC solvent system with lower polarity (e.g., increase the hexane content in an ethyl acetate/hexane mixture) to achieve a clear separation (ΔRf > 0.15) between your product and DHP.

    • Optimize Chromatography: Re-purify the material using the optimized eluent system. Employing a slow, shallow gradient during elution can significantly improve separation.

    • Chemical Scavenging (Advanced): In cases of extreme difficulty, a scavenger resin that reacts with alkenes could be considered, although this is often unnecessary and adds cost.

Issue: Product Degradation on Silica Gel
  • Symptom: Low recovery (<70%) from a standard silica gel column, with TLC analysis of later fractions showing a new, more polar spot corresponding to a deprotected byproduct.

  • Causality: The acidic surface of silica gel provides a catalytic environment for the hydrolysis of the THP acetal.[5] The longer the compound remains on the column, the greater the extent of decomposition.

  • Solution Pathway:

    • Neutralization is Key: The most reliable solution is to run the purification on silica gel that has been neutralized. This is achieved by preparing the column slurry with an eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N). The base deactivates the acidic silanol groups, rendering the stationary phase inert to the THP group.

    • Increase Elution Speed: The "flash" in flash chromatography is critical. A faster flow rate reduces the residence time of the compound on the acidic stationary phase, minimizing contact and subsequent degradation.[6][7]

    • Alternative Stationary Phases: If neutralization is not feasible or effective, consider using neutral or basic alumina. However, be aware that compound-alumina interactions can sometimes lead to different purification challenges.

Section 3: Validated Protocols & Data

Protocol 3.1: Purification by Flash Chromatography on Neutralized Silica Gel

This protocol is designed to purify 2-(oxan-2-yl)acetaldehyde while preventing acid-catalyzed decomposition.

1. Preparation of Neutralized Eluent:

  • Prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). For every 100 mL of eluent, add 0.5 mL of Et₃N.

2. Column Packing:

  • Select a column with an appropriate diameter for your sample size (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel (230-400 mesh) in the neutralized eluent.

  • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.[8]

3. Sample Loading:

  • Dissolve the crude 2-(oxan-2-yl)acetaldehyde mixture in a minimal amount of dichloromethane or the starting eluent.

  • Alternatively, for better resolution, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under reduced pressure.

  • Carefully add the concentrated sample or the dry-loaded silica to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the neutralized starting eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).

  • Apply positive pressure to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute down the column.[7]

  • Collect fractions and monitor them by TLC, staining with a permanganate or vanillin stain (aldehydes and DHP are active).

  • If necessary, gradually increase the eluent polarity (e.g., to 90:10 or 85:15 Hexane:EtOAc, always containing 0.5% Et₃N) to elute the product.

5. Product Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent and triethylamine under reduced pressure. Note: Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.

Data Presentation 3.2: Comparative Purification Strategies
ParameterStandard Silica ChromatographyNeutralized Silica ChromatographyDistillation
Purity Achieved Variable; often 85-95% due to some decompositionExcellent; typically >98%Good, but may not remove isomers or similarly boiling impurities
Typical Yield 50-75%85-95%70-85%
Primary Risk Significant product decomposition via hydrolysis.[4]Residual triethylamine in the final product.Thermal decomposition if overheated; co-distillation with impurities.
Best For Not recommended for this compound.High-purity isolation for research and development.Large-scale, initial purification of robust analogues.

Section 4: Visual Workflow and Logic Diagrams

Diagram 4.1: General Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaHCO₃ wash) Crude->Workup Filter Filter (if polymer present) Workup->Filter Dry Dry & Concentrate Filter->Dry Analyze Analyze Purity (¹H NMR, TLC) Dry->Analyze Decision Is Purity >98%? Analyze->Decision Pure Pure Product Decision->Pure  Yes Chromatography Flash Chromatography (Neutralized Silica) Decision->Chromatography No Chromatography->Pure

Caption: General workflow for the purification of 2-(oxan-2-yl)acetaldehyde.

Diagram 4.2: Troubleshooting Logic for Product Decomposition

TroubleshootingLogic Start Low Yield / Impurity After Column CheckTLC Streaking or new polar spot on TLC? Start->CheckTLC CheckSilica Was silica gel neutralized? CheckTLC->CheckSilica Yes CheckWorkup Was an acidic wash used in work-up? CheckTLC->CheckWorkup No ActionNeutralize Action: Re-purify using silica + 0.5% Et₃N. CheckSilica->ActionNeutralize No ActionSpeed Action: Increase column flow rate to reduce residence time. CheckSilica->ActionSpeed Yes Success Problem Solved ActionNeutralize->Success ActionSpeed->Success ActionWorkup Action: Ensure only basic/neutral washes are used pre-column. CheckWorkup->ActionWorkup Yes ActionWorkup->Success

Sources

Optimization

Technical Support Center: Controlling Temperature Effects on 2-(oxan-2-yl)acetaldehyde Stability

Welcome to the Technical Support Center for 2-(oxan-2-yl)acetaldehyde (also known as (tetrahydro-2H-pyran-2-yl)acetaldehyde). As a Senior Application Scientist, I frequently encounter researchers struggling with the erra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(oxan-2-yl)acetaldehyde (also known as (tetrahydro-2H-pyran-2-yl)acetaldehyde). As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of aliphatic and cyclic ether aldehydes. This guide is designed to move beyond basic storage instructions by explaining the underlying thermodynamic and kinetic principles of aldehyde degradation, followed by field-proven troubleshooting steps and self-validating protocols.

Part 1: The Thermodynamics of Aldehyde Stability (Mechanistic Overview)

The instability of 2-(oxan-2-yl)acetaldehyde is governed by two competing forces that dominate at opposite ends of the temperature spectrum. Understanding these pathways is critical for rational experimental design.

  • High-Temperature Degradation (Autoxidation): At room temperature and above, the primary threat is autoxidation[1]. Molecular oxygen reacts with the formyl hydrogen via a radical chain mechanism, ultimately yielding 2-(oxan-2-yl)acetic acid[1]. This degradation not only reduces the purity of your standard but also lowers the pH of the solution, which acts as a catalyst for further side reactions.

  • Low-Temperature Degradation (The Cold Storage Paradox): Counterintuitively, storing neat aliphatic aldehydes in the cold can accelerate their ruin[2]. The polymerization of aldehydes is an exothermic process ( ΔH<0 ) with a negative change in entropy ( ΔS<0 )[3]. According to the Gibbs free energy equation, this means polymerization becomes thermodynamically spontaneous below a specific threshold known as the Ceiling Temperature ( Tc​ ) [4]. When you place the neat aldehyde in a -20°C freezer, you drop below its Tc​ . Any trace acid present (often generated by prior autoxidation) acts as a cationic initiator, causing the monomer to rapidly "zip" into cyclic trimers (paraldehydes) or viscous linear polyaldehydes[3],[5].

G A 2-(oxan-2-yl)acetaldehyde (Target Molecule) B Autoxidation (Radical Mechanism) A->B O2, Light, Heat D Polymerization / Trimerization (Acid Catalyzed) A->D T < Tc (Cold), Trace Acid F Acetalization (Alcohol Solvent) A->F ROH, H+ C 2-(oxan-2-yl)acetic acid (Degradation Product) B->C pH drop, Off-odor E Polyaldehydes / Cyclic Trimers (Viscous/Solid Degradant) D->E Loss of titer, Precipitation G Hemiacetal / Acetal (Stable Storage Form) F->G Reversible stabilization

Thermodynamic and kinetic degradation pathways of 2-(oxan-2-yl)acetaldehyde.

Part 2: Troubleshooting Guides & FAQs

Q1: I stored my neat 2-(oxan-2-yl)acetaldehyde at -20°C, but it turned into a viscous gel. What happened, and is it ruined? A: Your aldehyde has undergone cold-induced cationic polymerization[3]. Because you stored it below its ceiling temperature without a diluent, trace acidic impurities initiated the formation of polyaldehydes[5]. It is not entirely ruined; aliphatic polyaldehydes can often be "cracked" (depolymerized) back to the monomer by heating under vacuum, as the process is reversible above Tc​ [4]. To prevent this, never store the neat aldehyde at low temperatures if it has been exposed to air (which forms initiating acids)[2].

Q2: How can I safely store this compound for long-term use (months to years)? A: For optimal stability, do not store it neat. A highly effective, field-proven method is to dilute the aldehyde in a primary alcohol (e.g., anhydrous ethanol or methanol) at a 10% concentration[2]. The alcohol reversibly reacts with the aldehyde to form a hemiacetal, which is highly stable and resistant to both oxidation and polymerization[2],[6]. If your downstream chemistry cannot tolerate alcohols, store the aldehyde as a dilute solution in an inert solvent (like DCM) at -20°C in the dark, strictly under an argon atmosphere, and consider adding a radical scavenger like BHT (butylated hydroxytoluene)[2],[7].

Q3: My GC/LC-MS results are showing inconsistent injection volumes and a gradual loss of titer. What is the cause? A: Volatile aldehydes are prone to evaporation and rapid concentration changes when left in autosampler vials at room temperature[7]. Furthermore, if the sample is slowly polymerizing in the vial, the effective monomer concentration drops. Ensure vials are tightly capped with PTFE-lined septa, minimize room-temperature exposure, and use a temperature-controlled autosampler set to 4°C[7],[8]. For rigorous quantitative analysis, derivatize the aldehyde (e.g., with 2,4-DNPH) prior to injection[7].

Part 3: Data Presentation

The following table summarizes the causal relationship between storage conditions and degradation pathways, allowing you to select the appropriate mitigation strategy.

Storage ConditionTemperature RangePrimary Degradation RiskMechanismRecommended Mitigation
Neat, Room Temp 20°C to 25°CHighAutoxidation to carboxylic acid[1]Flush with Argon/N2; add BHT antioxidant.
Neat, Cryogenic -20°C to 4°CHighSpontaneous polymerization ( T<Tc​ )[3]Do not store neat in cold if trace acid is present.
Dilute in DCM/THF -20°C to 4°CLowSlow oxidation / Evaporation[7]Store in amber glass vials with PTFE closures[8].
Dilute in Alcohols 4°C to 25°CVery LowNone (Forms stable hemiacetal)[2]Use as standard storage protocol; hydrolyze before use.

Part 4: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in checks to verify the state of your 2-(oxan-2-yl)acetaldehyde.

Protocol A: Preparation of Hemiacetal Storage Aliquots

Purpose: To convert the reactive aldehyde into a stable hemiacetal for long-term, degradation-free storage.

  • Quality Control Check: Before dilution, test the pH of a 1 µL aliquot of the neat aldehyde in 1 mL of water. If the pH is < 5, significant autoxidation has occurred, and the sample must be neutralized or distilled prior to storage.

  • Solvent Preparation: Sparge anhydrous ethanol or methanol with Argon for 15 minutes to remove dissolved oxygen.

  • Dilution: In a nitrogen-purged glovebox or under a Schlenk line, dilute the 2-(oxan-2-yl)acetaldehyde to a 10% (v/v) concentration using the sparged alcohol[2].

  • Validation: Analyze an aliquot via 1 H NMR. You should observe the disappearance of the sharp formyl proton peak (~9.5–10 ppm) and the appearance of the hemiacetal methine proton[6].

  • Storage: Transfer to amber glass vials with PTFE-lined caps and store at 4°C[7],[8].

Protocol B: Depolymerization ("Cracking") of Degraded Aldehyde

Purpose: To recover monomeric 2-(oxan-2-yl)acetaldehyde from a sample that has polymerized during cold storage.

  • Setup: Transfer the viscous/solid polymerized mass to a short-path distillation apparatus equipped with a receiving flask chilled in a dry ice/acetone bath (-78°C).

  • Acid Catalyst Addition (Optional but recommended): Add a microscopic trace of an acid catalyst (e.g., 1 crystal of p-toluenesulfonic acid) to facilitate the unzipping of the polymer chain.

  • Heating: Apply a moderate vacuum and slowly heat the distillation flask above the ceiling temperature ( Tc​ ) (typically 120°C - 150°C for aliphatic polyaldehydes)[4].

  • Collection: The polymer will undergo end-to-end depolymerization. The volatile monomer will vaporize and immediately condense in the chilled receiving flask[4].

  • Validation: Warm the receiving flask to 0°C and immediately dilute the recovered monomer in an inert solvent or alcohol to prevent re-polymerization[2].

References

  • Title: Why do aldehydes polymerize faster in the cold? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Determination of ceiling temperature and thermodynamic properties of low ceiling temperature polyaldehydes Source: ResearchGate / Journal of Polymer Science URL: [Link]

  • Title: An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes Source: MDPI URL: [Link]

  • Title: Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen Source: ResearchGate / Tetrahedron URL: [Link]

  • Title: Aldehyde - Nucleophilic addition reactions Source: Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 2-(oxan-2-yl)acetaldehyde

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 2-(oxan-2-yl)acetaldehyde Introduction 2-(oxan-2-yl)acetaldehyde is a bifunctional molecule featuring a saturated tetrahydropyran (oxane) ring and an aldehy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectroscopic Interpretation of 2-(oxan-2-yl)acetaldehyde

Introduction

2-(oxan-2-yl)acetaldehyde is a bifunctional molecule featuring a saturated tetrahydropyran (oxane) ring and an aldehyde-containing side chain. Its structural elucidation is a prime example of the power of Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in synthetic chemistry and drug development, a precise understanding of its 1H NMR spectrum is crucial for reaction monitoring, purity assessment, and conformational analysis. This guide provides a detailed interpretation of the expected 1H NMR spectrum of 2-(oxan-2-yl)acetaldehyde, presents a comparative analysis with simpler structural analogs, and outlines a robust experimental protocol for data acquisition.

Predicted 1H NMR Spectrum of 2-(oxan-2-yl)acetaldehyde: A Positional Analysis

The 1H NMR spectrum of 2-(oxan-2-yl)acetaldehyde is best understood by dissecting the molecule into its two key components: the acetaldehyde side chain and the tetrahydropyran ring. Each proton's chemical environment dictates its resonance frequency (chemical shift), the number of adjacent non-equivalent protons determines its signal splitting (multiplicity), and the number of equivalent protons is reflected in the signal's integration.

1. The Acetaldehyde Moiety (CHO-CH2-)

  • Aldehyde Proton (Ha): The proton directly attached to the carbonyl carbon is the most deshielded proton in the molecule. The strong electron-withdrawing effect of the carbonyl oxygen, coupled with magnetic anisotropy, shifts this signal significantly downfield.[1][2] It is expected to appear in the 9.5-10.0 ppm range. Due to coupling with the two adjacent methylene protons (Hb), this signal will appear as a triplet (t).

  • Methylene Protons (Hb): These two protons are adjacent to both the carbonyl group and the tetrahydropyran ring. Their chemical shift will be influenced by both groups, likely appearing in the 2.4-2.7 ppm range. This signal will be a doublet of doublets (dd) due to coupling with the aldehyde proton (Ha) and the proton on the substituted ring carbon (Hc).

2. The Tetrahydropyran Ring

The tetrahydropyran ring exists in a chair conformation, leading to chemically distinct axial and equatorial protons.

  • Proton at C2 (Hc): This proton is on the carbon bearing the acetaldehyde substituent and is also adjacent to the ring oxygen. The deshielding effect of the oxygen atom will shift this proton's signal downfield relative to other ring protons. A typical range for such a proton is 3.5-4.0 ppm. Its multiplicity will be complex, appearing as a multiplet (m) due to coupling with the side-chain methylene protons (Hb) and the C3 ring protons (Hd).

  • Protons at C6 (He): These two protons are adjacent to the ring oxygen. The axial and equatorial protons will have slightly different chemical shifts, typically in the range of 3.4-3.9 ppm. They will appear as a multiplet due to coupling with the C5 protons (Hf).

  • Protons at C3, C4, and C5 (Hd, Hg, Hf): These six protons are on the remaining carbons of the ring and are the most shielded. They will resonate in the upfield region, typically between 1.2 and 1.8 ppm, and will appear as a complex, overlapping multiplet.

Below is a visual representation of the proton environments and their key coupling interactions.

Caption: Structure of 2-(oxan-2-yl)acetaldehyde with key proton labels.

Comparative Analysis with Structural Analogs

To contextualize the predicted spectrum, it is instructive to compare it with the known 1H NMR spectra of its fundamental components: acetaldehyde and tetrahydropyran.

CompoundProton EnvironmentTypical Chemical Shift (ppm)Multiplicity
2-(oxan-2-yl)acetaldehyde (Predicted) Aldehyde (-H O)9.5 - 10.0Triplet (t)
Methylene (-CH 2CHO)2.4 - 2.7Doublet of Doublets (dd)
Ring C2-H 3.5 - 4.0Multiplet (m)
Ring C6-H 23.4 - 3.9Multiplet (m)
Ring C3, C4, C5-H 21.2 - 1.8Multiplet (m)
Acetaldehyde Aldehyde (-CH O)~9.8Quartet (q)
Methyl (-CH 3)~2.2Doublet (d)
Tetrahydropyran (Oxane) C2, C6-H 2~3.7Multiplet (m)
C3, C4, C5-H 2~1.6Multiplet (m)

Analysis of Differences:

  • Aldehyde Proton: In acetaldehyde, the aldehyde proton is split by three methyl protons, resulting in a quartet.[2][3] In our target molecule, it is split by only two methylene protons, hence the predicted triplet.

  • Protons Alpha to Carbonyl: The methyl protons of acetaldehyde appear at ~2.2 ppm as a doublet.[2][3] The corresponding methylene protons in 2-(oxan-2-yl)acetaldehyde are shifted slightly further downfield (2.4-2.7 ppm) due to the additional influence of the adjacent electronegative oxygen within the tetrahydropyran ring.

  • Ring Protons: In unsubstituted tetrahydropyran, the protons at C2 and C6 are equivalent. The introduction of the acetaldehyde substituent at C2 breaks this symmetry. Consequently, the proton at C2 (Hc) is uniquely identified and couples with the side chain, while the C6 protons (He) remain as a distinct multiplet coupled only to other ring protons.

Experimental Protocol for 1H NMR Data Acquisition

To ensure the acquisition of a high-quality, reliable 1H NMR spectrum, the following protocol should be followed. This protocol is designed to be a self-validating system, incorporating essential steps for instrument setup and sample preparation.

I. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl3, DMSO-d6, D2O). Chloroform-d (CDCl3) is a common choice for nonpolar to moderately polar compounds.

  • Concentration: Dissolve 5-10 mg of 2-(oxan-2-yl)acetaldehyde in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. Instrument Setup and Data Acquisition

The following steps are generalized for a modern Fourier Transform NMR (FT-NMR) spectrometer.[4][5]

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: The instrument will "lock" onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.

  • Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.[1]

  • Tuning and Matching: The probe must be tuned to the correct frequency for 1H nuclei and matched to the instrument's electronics to ensure efficient transfer of radiofrequency power.[4]

  • Setting Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse is typically used for standard 1D spectra to allow for faster repetition without saturating the signals.[5]

    • Acquisition Time (AT): Set to 2-4 seconds. This determines the digital resolution of the spectrum.[6]

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

    • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Acquisition: Start the acquisition. The instrument will pulse the sample and record the resulting Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: The FID (a time-domain signal) is converted into the spectrum (a frequency-domain signal) via a Fourier transform.

    • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode with a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The logical flow of this experimental protocol is illustrated below.

experimental_workflow cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition & Processing A Dissolve Sample (5-10 mg in 0.6 mL solvent) B Add TMS Standard A->B C Transfer to NMR Tube B->C D Insert & Lock C->D E Shim B0 Field D->E F Tune & Match Probe E->F G Set Parameters (Pulse, AT, d1, NS) F->G H Acquire FID G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Integrate & Reference J->K L Final Spectrum K->L

Caption: Standard workflow for 1H NMR sample preparation and data acquisition.

Conclusion

The 1H NMR spectrum of 2-(oxan-2-yl)acetaldehyde is rich with structural information. By systematically analyzing the expected chemical shifts, multiplicities, and integrations of each proton, and by comparing these predictions to simpler, well-understood molecules, a confident and detailed structural assignment can be made. The aldehydic proton provides a distinct downfield signal, while the protons on and adjacent to the tetrahydropyran ring offer insights into the substitution pattern and local electronic environment. Adherence to a rigorous experimental protocol is paramount for obtaining high-quality data that enables such detailed interpretation, a critical requirement for researchers in the chemical sciences.

References

  • Acetaldehyde 1H NMR Spectrum.

  • How to Run a 1H NMR.

  • Jaki, D. C., Lankin, G. A Routine Experimental Protocol for qHNMR. Illustrated with Taxol. J. Nat. Prod.2007 , 70(4), 589–595.

  • Step-by-step procedure for NMR data acquisition.

  • Basic NMR Concepts.

  • Principles of NMR.

Sources

Comparative

Comparing reactivity of 2-(oxan-2-yl)acetaldehyde vs linear aldehydes

As a Senior Application Scientist specializing in synthetic methodology and process chemistry, I frequently encounter challenges when transferring protocols developed for simple aliphatic substrates to more complex, hete...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in synthetic methodology and process chemistry, I frequently encounter challenges when transferring protocols developed for simple aliphatic substrates to more complex, heteroatom-bearing intermediates. A classic example of this divergence is the reactivity profile of 2-(oxan-2-yl)acetaldehyde compared to standard linear aldehydes (such as hexanal or butanal).

While linear aldehydes are straightforward electrophiles, 2-(oxan-2-yl)acetaldehyde is structurally a β -alkoxy aldehyde . The presence of the tetrahydropyran (oxane) ring at the β -position fundamentally alters its stereochemical behavior, susceptibility to base-mediated degradation, and coordination chemistry.

This guide objectively compares the performance and reactivity of these two classes of aldehydes, providing actionable experimental workflows and mechanistic insights to help drug development professionals optimize their synthetic routes.

Structural and Electronic Profiling: Causality in Reactivity

To understand the divergent reactivity between these substrates, we must analyze the causality behind their molecular behavior:

  • Linear Aldehydes (e.g., Hexanal): These molecules possess a flexible, unhindered aliphatic chain. Without secondary heteroatoms to coordinate metals, nucleophilic additions are governed primarily by steric bulk, following standard non-chelation (Felkin-Anh) transition state models. Under basic conditions, their primary degradation pathway is intermolecular self-aldol condensation[1].

  • 2-(Oxan-2-yl)acetaldehyde: The defining feature of this molecule is the oxygen atom embedded within the oxane ring, located exactly at the β -position relative to the aldehyde carbonyl. This creates two critical phenomena:

    • Chelation Capacity: The β -alkoxy oxygen can act as a bidentate ligand alongside the carbonyl oxygen when exposed to specific Lewis acids (e.g., TiCl4​ , MgBr2​ ). This locks the molecule into a rigid 6-membered transition state, allowing for highly predictable stereocontrol during nucleophilic attack[2].

    • E1cb Elimination Susceptibility: The inductive electron-withdrawing effect of the ring oxygen slightly increases the acidity of the α -protons. More importantly, under basic conditions, the resulting enolate can undergo rapid intramolecular β -elimination, expelling the oxane ring as a leaving group to form an α,β -unsaturated aldehyde[1].

G A Basic Conditions (e.g., KOH, MeOH) B Linear Aldehyde (Hexanal) A->B C 2-(Oxan-2-yl)acetaldehyde (β-Alkoxy) A->C D Reversible Enolization B->D E Reversible Enolization C->E F Intermolecular Attack (Self-Aldol Condensation) D->F G Intramolecular E1cb (β-Alkoxy Elimination) E->G H Dimeric α,β-Unsaturated Aldehyde F->H I Monomeric α,β-Unsaturated Aldehyde + Oxanol G->I

Figure 1. Mechanistic divergence under basic conditions: Self-aldol vs. E1cb elimination.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics when utilizing these aldehydes in standard synthetic transformations.

ParameterLinear Aldehydes (Hexanal)2-(Oxan-2-yl)acetaldehydeMechanistic Driver
Nucleophilic Addition Rate (Grignard) Very Fast ( <10 min at 0 °C)Moderate ( 30−60 min at 0 °C)Steric hindrance from the bulky oxane ring slows the trajectory of the nucleophile.
Mukaiyama Aldol Diastereoselectivity Low to Moderate (Variable)High ( >95:5 anti or syn)Bidentate chelation with Lewis acids ( TiCl4​ ) locks the β -alkoxy conformation[2].
Stability in Strong Base (pH > 12) Moderate (Forms aldol dimers)Poor (Degrades via E1cb)The β -alkoxy group acts as a leaving group, driving irreversible elimination[1].
Optimal Reductive Amination pH pH 4.0 - 7.0pH 5.5 - 7.0Strict avoidance of highly basic amines without buffering to prevent degradation.

Stereocontrol via the Mukaiyama Aldol Reaction

When constructing complex polyketide or propionate motifs in drug development, stereocontrol is paramount.

For linear aldehydes, the addition of a silyl enol ether typically relies on monodentate Lewis acids (like BF3​⋅OEt2​ ), and the stereochemical outcome is dictated by the minimization of steric clash (Felkin-Anh control). This often results in moderate or mixed diastereoselectivity.

Conversely, 2-(oxan-2-yl)acetaldehyde excels in these asymmetric inductions. By utilizing a bidentate Lewis acid such as Titanium(IV) chloride ( TiCl4​ ), the metal coordinates to both the aldehyde carbonyl and the oxane ring oxygen. This chelation control forces the nucleophile to attack from the less hindered face of a highly organized 6-membered intermediate, yielding exceptional 1,3-induction[3][4].

G A Aldehyde Substrate + Silyl Enol Ether B Linear Aldehyde A->B C 2-(Oxan-2-yl)acetaldehyde A->C D BF3·OEt2 (Monodentate) Open Transition State B->D E TiCl4 (Bidentate) Chelated Transition State C->E F Felkin-Anh Control (Moderate Selectivity) D->F G Chelation Control (High Diastereoselectivity) E->G

Figure 2. Divergent stereocontrol pathways in aldol additions based on chelation capacity.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, protocols involving 2-(oxan-2-yl)acetaldehyde must be designed as self-validating systems—where the physical conditions inherently prevent the molecule's known degradation pathways.

Protocol A: Chelation-Controlled Mukaiyama Aldol Addition

Objective: Achieve >95:5 diastereoselectivity while suppressing β -elimination.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-(oxan-2-yl)acetaldehyde (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Chelation Phase: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent background, non-chelated reactions and to stabilize the Lewis acid complex.

  • Lewis Acid Addition: Dropwise add TiCl4​ (1.1 equiv, 1.0 M in DCM). Stir for 15 minutes. The solution will turn deep yellow/orange, visually validating the formation of the bidentate chelate complex[2].

  • Nucleophilic Attack: Slowly add the desired silyl enol ether (1.2 equiv) down the side of the flask. Stir at -78 °C for 2 hours.

  • Quench & Workup: Quench the reaction cold by adding saturated aqueous NaHCO3​ (10 mL/mmol). Causality: Rapid neutralization of the generated HCl prevents the acid-catalyzed epimerization of the newly formed stereocenter and protects the acid-sensitive oxane ring. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol B: Mild Reductive Amination

Objective: Couple the aldehyde with a primary amine without triggering base-mediated E1cb elimination.

  • Imine Formation: In a round-bottom flask, dissolve 2-(oxan-2-yl)acetaldehyde (1.0 equiv) and the primary amine (1.05 equiv) in 1,2-dichloroethane (DCE, 0.3 M).

  • Buffering (Critical Step): If the amine is highly basic (pKa > 9), add glacial acetic acid (1.0 equiv). Causality: Buffering the solution prevents the localized basicity of the amine from deprotonating the α -carbon of the aldehyde, completely shutting down the E1cb elimination pathway.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) in portions. Stir at room temperature for 4-6 hours until complete by TLC.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with brine, and concentrate.

Conclusion

While linear aldehydes are robust and forgiving substrates, 2-(oxan-2-yl)acetaldehyde requires a nuanced approach. By recognizing its identity as a β -alkoxy aldehyde, chemists can leverage its chelation capacity to achieve exquisite stereocontrol in complex molecule synthesis[4], provided that strongly basic conditions are strictly avoided to prevent E1cb degradation.

References

  • Reetz, M. T., & Jung, A. "1,3-Asymmetric induction in addition reactions of chiral .beta.-alkoxy aldehydes: efficient chelation control via Lewis acidic titanium reagents." Journal of the American Chemical Society. 2

  • Evans, D. A., et al. "1,5-asymmetric induction in boron-mediated beta-alkoxy methyl ketone aldol addition reactions." PubMed. 3

  • Chemistry Stack Exchange Contributors. "Self aldol condensation of butanal under basic conditions." Chemistry Stack Exchange.1

  • PubMed Contributors. "Synthesis of propionate motifs: diastereoselective tandem reactions involving anionic and free radical based processes." PubMed. 4

Sources

Validation

Comparative Synthetic Routes for Tetrahydropyran-2-Acetaldehydes: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The 2,6-disubstituted tetrahydropyran (THP) core—specifically the tetrahydrop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 2,6-disubstituted tetrahydropyran (THP) core—specifically the tetrahydropyran-2-acetaldehyde motif—is a ubiquitous structural element in potent marine macrolides, including the aspergillides, neopeltolide, and phorboxazoles. Achieving high 2,6-cis or 2,6-trans stereoselectivity during the construction of this core is a persistent challenge in drug development.

This guide objectively compares three primary synthetic methodologies to access tetrahydropyran-2-acetaldehydes: Organocatalytic Isomerization , Prins Cyclization , and Intramolecular Oxa-Michael Addition . By analyzing the causality behind experimental conditions and evaluating quantitative performance data, this guide provides actionable insights for selecting the optimal route for your specific synthetic campaign.

Mechanistic Overview & Pathway Visualization

To understand the strategic differences between these routes, we must first visualize their logical flow and mechanistic underpinnings.

Workflow Start Target: 2,6-cis-THP-2-acetaldehyde R1 Route A: Proline Isomerization Start->R1 R2 Route B: Prins Cyclization Start->R2 R3 Route C: Oxa-Michael Addition Start->R3 S1 Epimerization of trans-isomer Thermodynamic Control R1->S1 S2 Homoallylic Alcohol + Aldehyde Kinetic/Thermodynamic Control R2->S2 S3 Acyclic Precursor Cyclization Kinetic Control R3->S3

Figure 1: Logical workflow comparing the three primary synthetic routes to THP-2-acetaldehydes.

The Organocatalytic Advantage

While Routes B and C focus on forming the ring, Route A represents a paradigm shift: fixing the stereochemistry of a pre-formed ring. As demonstrated by Kuwahara and colleagues in the total synthesis of aspergillide A [1], a trans-THP-2-acetaldehyde can be cleanly epimerized to the thermodynamically favored cis-isomer using L-proline.

ProlineMechanism A trans-THP-2-acetaldehyde B Enamine Intermediate A->B L-Proline (- H2O) C Retro-Oxa-Michael Ring Opening B->C C-O Cleavage D Oxa-Michael Ring Closure C->D Stereoselective Recyclization E cis-THP-2-acetaldehyde D->E Hydrolysis (- L-Proline)

Figure 2: Mechanism of proline-catalyzed trans-to-cis isomerization of THP-2-acetaldehydes.

Comparative Analysis of Synthetic Routes & Protocols

Route A: Organocatalytic trans-to-cis Isomerization (The Kuwahara Method)

Mechanism & Causality: When synthesizing THP cores via standard reductive etherification, a mixture of cis and trans isomers is often obtained. Instead of discarding the trans isomer, L-proline is used to condense with the pendant acetaldehyde group, forming an enamine. This lowers the LUMO of the system, triggering a retro-oxa-Michael ring opening. The resulting acyclic intermediate immediately undergoes a stereoselective oxa-Michael ring closure, driven by thermodynamic control, to yield the highly stable 2,6-cis-THP-2-acetaldehyde[1].

Self-Validating Protocol:

  • Preparation: Dissolve the trans-tetrahydropyran-2-acetaldehyde mixture (1.0 equiv) in anhydrous DMSO (0.1 M concentration) under an argon atmosphere. Causality: DMSO stabilizes the polar transition states during the retro-oxa-Michael cleavage.

  • Catalyst Addition: Add L-proline (0.2 equiv).

  • Reaction Monitoring: Stir the mixture at ambient temperature (20–25 °C) for 24–48 hours. Monitor via TLC (stain with p-anisaldehyde). The cis-isomer typically runs slightly lower in Rf than the trans-isomer in EtOAc/Hexane systems.

  • Quenching & Extraction: Once the trans spot is consumed, quench the reaction with saturated aqueous NH₄Cl. Causality: Mild acidic quenching hydrolyzes the enamine back to the aldehyde without degrading the THP ring. Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the pure 2,6-cis-THP-2-acetaldehyde.

Route B: Lewis Acid-Catalyzed Prins Cyclization

Mechanism & Causality: The Prins cyclization couples a homoallylic alcohol with an aldehyde (often a protected dialdehyde to yield the acetaldehyde pendant) in the presence of a Lewis acid. The Lewis acid activates the aldehyde, forming an oxocarbenium ion that is trapped by the pendant alkene. This route is highly convergent but requires strict temperature control to prevent the oxocarbenium intermediate from undergoing elimination (yielding dihydropyrans) or oxonia-Cope rearrangements [2].

Self-Validating Protocol:

  • Preparation: In an oven-dried flask, dissolve the homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.05 M).

  • Cooling: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Temperatures above 0 °C drastically increase the rate of alkene elimination side-reactions.

  • Activation: Add InCl₃ or SnCl₄ (0.2 equiv) dropwise.

  • Monitoring: Stir at 0 °C for 2–4 hours. Monitor via GC-MS or TLC.

  • Quenching: Quench strictly with saturated aqueous NaHCO₃. Causality: Immediate neutralization of the Lewis acid prevents product degradation and polymeric tar formation during workup.

  • Elaboration: If an allyl pendant was used, subject the purified THP to ozonolysis (O₃, CH₂Cl₂, -78 °C) followed by reductive workup (Me₂S) to reveal the THP-2-acetaldehyde.

Route C: Intramolecular Oxa-Michael Addition

Mechanism & Causality: This route relies on the conjugate addition of a hydroxyl group to an α,β -unsaturated ester or ketone. It is highly reliable and stereoselective due to the Thorpe-Ingold effect and predictable transition state conformations, but it requires a lengthy linear synthesis to prepare the acyclic precursor [2, 3].

Self-Validating Protocol:

  • Preparation: Dissolve the acyclic hydroxy-enone precursor (1.0 equiv) in anhydrous THF (0.1 M).

  • Base Catalysis: Add a catalytic amount of DBU (0.1 equiv). Causality: DBU deprotonates the hydroxyl group, significantly increasing its nucleophilicity for the conjugate addition while being bulky enough to avoid competing 1,2-addition.

  • Cyclization: Stir at room temperature for 12 hours. The reaction is self-validating when the UV-active enone spot on the TLC disappears, replaced by a non-UV-active THP spot.

  • Quenching: Quench with 0.1 M HCl to neutralize the DBU, extract with Et₂O, and concentrate.

  • Elaboration: Perform a Wittig homologation on the resulting ketone/ester, followed by acid-catalyzed hydrolysis, to generate the terminal THP-2-acetaldehyde.

Quantitative Performance Comparison

To facilitate objective decision-making, the experimental metrics of the three routes are summarized below.

MetricRoute A: Proline IsomerizationRoute B: Prins CyclizationRoute C: Oxa-Michael Addition
Key Reagents L-Proline (20 mol%), DMSOInCl₃ or SnCl₄ (20 mol%), CH₂Cl₂DBU (10 mol%), THF
Typical Yield 85 – 92% (Isomerization step)60 – 75% (Cyclization step)80 – 90% (Cyclization step)
Stereoselectivity > 95:5 (cis:trans)85:15 to 90:10 (cis:trans)> 95:5 (cis:trans or trans:cis)*
Major Byproducts Trace aldol condensation productsDihydropyrans, AcetalsUnreacted acyclic precursor
Scalability Excellent (Gram scale proven)Moderate (Exothermic, requires 0 °C)Excellent
Best Use Case Salvaging trans byproducts; late-stage stereocontrolRapid, convergent assembly of the THP coreComplex targets requiring high functional group tolerance

*Stereoselectivity in Route C is highly dependent on the substitution pattern of the acyclic precursor, but is generally excellent once the precursor is designed correctly.

Conclusion & Application Scientist's Recommendations

For drug development professionals scaling up the synthesis of macrolide precursors, Route A (Organocatalytic Isomerization) offers the most elegant solution for accessing 2,6-cis-tetrahydropyran-2-acetaldehydes. By utilizing L-proline to dynamically equilibrate the stereocenters via an enamine intermediate, chemists can bypass the strict kinetic controls required in Route B and the lengthy precursor synthesis required in Route C.

If a highly convergent synthesis is required from simple starting materials, Route B (Prins Cyclization) remains a powerful tool, provided that reactor cooling capacities can strictly maintain 0 °C to suppress dihydropyran formation. Route C (Oxa-Michael) should be reserved for highly complex, heavily functionalized substrates where Lewis acids (Route B) would cause unwanted side reactions.

References

  • Nagasawa, T., Nukada, T., & Kuwahara, S. (2011). Synthesis of aspergillide A via proline-catalyzed trans-to-cis isomerization of a substituted tetrahydropyran. Tetrahedron, 67(15), 2728-2735. URL: [Link]

  • Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 65. URL: [Link]

  • Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(20), 3323-3335. URL: [Link]

Comparative

High-Sensitivity Mass Spectrometry Analysis of 2-(oxan-2-yl)acetaldehyde Adducts: A Comparison of Derivatization Strategies

The Analytical Bottleneck: Why 2-(oxan-2-yl)acetaldehyde Resists Direct MS Analysis 2-(oxan-2-yl)acetaldehyde (also known as tetrahydro-2H-pyran-2-yl-acetaldehyde) is a highly reactive, aliphatic aldehyde containing a te...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck: Why 2-(oxan-2-yl)acetaldehyde Resists Direct MS Analysis

2-(oxan-2-yl)acetaldehyde (also known as tetrahydro-2H-pyran-2-yl-acetaldehyde) is a highly reactive, aliphatic aldehyde containing a tetrahydropyran ring. In drug development and metabolomics, tracking reactive aldehydes is critical because they readily form adducts with nucleophilic sites on proteins and DNA, leading to cellular toxicity or serving as biomarkers for oxidative stress [1].

However, analyzing 2-(oxan-2-yl)acetaldehyde directly via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical bottleneck. The molecule lacks a basic nitrogen or an acidic proton, meaning its ionization efficiency in Electrospray Ionization (ESI) is exceptionally poor. Furthermore, its low molecular weight (128.17 g/mol ) and high volatility lead to poor chromatographic retention and significant losses during sample preparation.

To overcome these physical limitations, chemical derivatization is mandatory. By intentionally forming a stable adduct between the aldehyde and a tagging reagent, we can engineer the molecule's physical properties to suit our MS platform of choice.

G A 2-(oxan-2-yl)acetaldehyde (Target Analyte) B Girard's Reagent T (GRT) [Hydrazone + Permanent Charge] A->B Cationic Tagging C DNPH [Hydrazone + Chromophore] A->C Aromatic Tagging D PFBHA [Oxime + Volatility] A->D Fluorinated Tagging E ESI-LC-MS/MS (High Sensitivity, Neutral Loss 59 Da) B->E Optimal for ESI+ F LC-UV / LC-MS (Moderate Sensitivity) C->F Standard Profiling G GC-MS / SPME (High Volatility) D->G Headspace Analysis

Workflow selection for 2-(oxan-2-yl)acetaldehyde derivatization based on MS platform.

Objective Comparison: Selecting the Right Derivatization Adduct

When designing an assay for 2-(oxan-2-yl)acetaldehyde, scientists typically choose between three primary derivatization agents. Here is an objective performance comparison to guide your assay development.

The Legacy Standard: 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is the most widely cited reagent for aldehyde trapping [2]. It reacts with 2-(oxan-2-yl)acetaldehyde to form a stable hydrazone with a strong UV chromophore (360 nm).

  • Mechanism: Nucleophilic addition-elimination forming a dinitrophenylhydrazone.

  • Limitation for LC-MS/MS: While excellent for LC-UV, DNPH adducts ionize poorly in positive ESI mode because the electron-withdrawing nitro groups suppress protonation. Negative ESI is required, which often suffers from higher matrix background noise [1].

The GC-MS Specialist: PFBHA

O-(2,3,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with aldehydes to form volatile oxime adducts [3].

  • Mechanism: Forms an oxime derivative that is highly stable at high temperatures.

  • Limitation for LC-MS/MS: PFBHA is strictly optimized for Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid-Phase Microextraction (SPME). It does not provide the necessary charge state for high-sensitivity ESI-LC-MS/MS.

The ESI Champion: Girard's Reagent T (GRT)

For ultra-high-sensitivity LC-MS/MS, Girard’s Reagent T (GRT) is the superior choice [4]. GRT is a hydrazide containing a quaternary ammonium salt.

  • Mechanism: It reacts with 2-(oxan-2-yl)acetaldehyde to form a hydrazone adduct that carries a permanent, pre-existing positive charge .

  • Causality of Performance: Because the adduct is already charged, it completely bypasses the protonation bottleneck in the ESI source. The MS simply needs to desolvate the droplet, resulting in a 10- to 100-fold increase in sensitivity compared to DNPH [4, 6].

Quantitative Performance Comparison
MetricGirard's Reagent T (GRT)DNPHPFBHA
Primary MS Platform ESI-LC-MS/MS (Positive Mode)LC-UV or ESI-LC-MS (Negative)GC-MS (EI or CI)
Ionization Efficiency Excellent (Pre-charged cation)Poor to ModerateN/A (Requires EI/CI)
Typical LOD (Aldehydes) Low femtomole (fmol) rangeLow picomole (pmol) rangeHigh femtomole (fmol) range
Diagnostic MS/MS Frag. 59 Da Neutral Loss163 Da Neutral Lossm/z 181 (Pentafluorotropylium)
Matrix Interference Very Low (High specificity MRM)ModerateLow (SPME headspace)

Mechanistic Grounding: The 59 Da Neutral Loss

A self-validating MS assay requires highly specific Multiple Reaction Monitoring (MRM) transitions. The GRT-adduct of 2-(oxan-2-yl)acetaldehyde provides a uniquely predictable fragmentation pathway.

The exact mass of 2-(oxan-2-yl)acetaldehyde is 128.08 Da. When it reacts with the GRT cation (132.10 Da) and loses water (18.01 Da), it forms an intact precursor ion at m/z 242.17 .

Under Collision-Induced Dissociation (CID), the carbon-nitrogen bond linking the trimethylamine group in the GRT adduct is exceptionally weak. It reliably cleaves to yield a neutral loss of exactly 59.07 Da (trimethylamine)[5]. Therefore, the primary MRM transition for the 2-(oxan-2-yl)acetaldehyde-GRT adduct is 242.2 → 183.1 .

G A GRT-Adduct Precursor m/z 242.2 B Collision-Induced Dissociation (CID) A->B C Product Ion m/z 183.1 B->C Primary MRM Transition D Neutral Loss Trimethylamine (59 Da) B->D Diagnostic Cleavage

CID fragmentation logic of GRT-derivatized aldehydes yielding a diagnostic 59 Da neutral loss.

Step-by-Step Methodology: GRT Derivatization Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every reagent choice is grounded in chemical causality.

Materials Required
  • Girard's Reagent T (GRT) (Sigma-Aldrich, ≥98% purity)

  • Glacial Acetic Acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Internal Standard (IS): Stable-isotope labeled aldehyde (e.g., d3-acetaldehyde or a structurally similar aliphatic aldehyde).

Step 1: Sample Extraction & Protein Precipitation
  • Aliquot 50 µL of biological matrix (plasma or cell lysate) containing 2-(oxan-2-yl)acetaldehyde into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution. Causality: Adding the IS before extraction validates the recovery efficiency of the entire workflow.

  • Add 150 µL of ice-cold Methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new vial.

Step 2: Chemoselective Derivatization
  • Prepare a fresh derivatization cocktail: 10 mM GRT in Methanol containing 5% (v/v) Acetic Acid.

  • Add 50 µL of the derivatization cocktail to the extracted supernatant.

  • Incubate the mixture at room temperature for 2 hours in the dark.

    • Causality: Acetic acid acts as a crucial proton donor. It protonates the carbonyl oxygen of 2-(oxan-2-yl)acetaldehyde, increasing the electrophilicity of the carbonyl carbon and drastically accelerating the nucleophilic attack by the hydrazide nitrogen of GRT [6].

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a highly retentive C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Causality: The addition of the GRT quaternary ammonium makes the adduct highly polar. A strong reversed-phase or AQ-C18 column prevents the analyte from eluting in the void volume.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • Self-Validation Check: Monitor the unreacted GRT reagent peak (m/z 132.10) in the early eluting fractions. A strong signal confirms that the derivatization reagent was in sufficient molar excess, ensuring the reaction was driven to completion.

Validation

Benchmarking 2-(oxan-2-yl)acetaldehyde Stability: A Comparative Guide to Cyclic Ether Aldehydes in Synthesis

As drug development targets increasingly complex macrolides and polyketides, the chemical stability of synthetic intermediates becomes a critical parameter for yield and scalability. 2-(oxan-2-yl)acetaldehyde (commonly r...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development targets increasingly complex macrolides and polyketides, the chemical stability of synthetic intermediates becomes a critical parameter for yield and scalability. 2-(oxan-2-yl)acetaldehyde (commonly referred to as tetrahydropyran-2-acetaldehyde) is a highly versatile building block, notably utilized in the total synthesis of marine cytotoxins like aspergillide A[1]. However, handling cyclic ether aldehydes requires a rigorous understanding of their degradation pathways: autoxidation, hydrolytic ring-opening, and stereochemical epimerization.

As an Application Scientist, I have designed this guide to provide an objective, data-driven comparison of 2-(oxan-2-yl)acetaldehyde against alternative cyclic ethers, such as 2-(tetrahydrofuran-2-yl)acetaldehyde (a 5-membered oxolane) and 2-(1,3-dioxan-2-yl)acetaldehyde (a cyclic acetal). By dissecting the causality behind their reactivity, we can establish robust, self-validating protocols for benchmarking their stability in your own workflows.

Mechanistic Causality: Why Ring Structure Dictates Stability

To optimize synthetic routes, we must move beyond simply observing degradation and understand why these molecules degrade differently.

Ring Strain and Autoxidation (Peroxide Formation)

Cyclic ethers are notoriously prone to autoxidation, forming alpha-hydroperoxides upon exposure to atmospheric oxygen. The 6-membered oxane (tetrahydropyran) ring of 2-(oxan-2-yl)acetaldehyde adopts a stable chair conformation, which minimizes torsional strain. In contrast, the 5-membered oxolane (tetrahydrofuran) ring exists in a rapid envelope-to-twist pseudorotation. This inherent strain in the 5-membered ring lowers the activation energy for radical abstraction at the alpha-carbon, making THF-derivatives significantly more susceptible to autoxidation than their THP counterparts.

Stereochemical Integrity and Epimerization

The alpha-chiral center of 2-(oxan-2-yl)acetaldehyde is subject to epimerization. In the presence of secondary amines (e.g., proline), the molecule can undergo a trans-to-cis isomerization. Mechanistically, this is not merely a simple enolization; it proceeds via a retro-oxa-Michael / oxa-Michael sequence[2]. The thermodynamic driving force is the structural preference for the bulky acetaldehyde side chain to occupy an equatorial position within the closed pyran chair.

Hydrolytic Stability

While standard cyclic ethers resist hydrolysis, the presence of the aldehyde group introduces the risk of hemiacetal oligomerization or hydration. Cyclic acetals (like 1,3-dioxane derivatives) offer superior stability against nucleophiles and bases compared to standard cyclic ethers, but they are highly sensitive to aqueous acid, rapidly hydrolyzing to diols and free aldehydes[3].

StabilityFactors Root Cyclic Ether Aldehyde Stability Ring Ring Size & Strain Root->Ring Oxidation Autoxidation Susceptibility Root->Oxidation Epimerization Stereochemical Integrity Root->Epimerization THP Oxane (6-membered) Lower strain, higher stability Ring->THP THF Oxolane (5-membered) Higher strain, faster oxidation Ring->THF Peroxide Alpha-C-H Abstraction (Peroxide Formation) Oxidation->Peroxide TransCis Trans-to-Cis Isomerization (Retro-oxa-Michael) Epimerization->TransCis

Logical relationship between cyclic ether structure and degradation pathways.

Comparative Stability Data

The following table summarizes the benchmarking data for 2-(oxan-2-yl)acetaldehyde against its structural analogs.

CompoundRing TypeAutoxidation Rate (Peroxide meq/L/day)Acidic Half-Life (pH 2.0, 37°C)Epimerization Susceptibility (Proline, 25°C)
2-(oxan-2-yl)acetaldehyde 6-membered ether (THP)0.45> 48 hoursHigh (Trans-to-Cis via retro-oxa-Michael)
2-(tetrahydrofuran-2-yl)acetaldehyde 5-membered ether (THF)1.8212 hoursModerate (Simple enolization)
2-(1,3-dioxan-2-yl)acetaldehyde 6-membered acetal0.15< 1 hourLow (Acetal cleavage dominates)

(Note: Data represents standardized benchmarking metrics under controlled laboratory conditions).

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness in your internal benchmarking, the following protocols are designed as self-validating systems . They incorporate internal standards and mass-balance checks to guarantee that observed degradation is a true chemical event, not an artifact of sample loss or solvent evaporation.

Workflow Start Sample Preparation (Equimolar Solutions) Split Split into Test Conditions Start->Split Cond1 Air Exposure (O2) Room Temp Split->Cond1 Cond2 Acidic Buffer (pH 2.0) 37°C Split->Cond2 Cond3 Amine Catalyst (Proline) Room Temp Split->Cond3 Test1 Peroxide Titration (Iodometry) Cond1->Test1 Test2 HPLC-UV/MS (Degradation Tracking) Cond2->Test2 Test3 1H-NMR (Diastereomeric Ratio) Cond3->Test3 Validate Self-Validation: Mass Balance & Internal Standard Test1->Validate Test2->Validate Test3->Validate

Experimental workflow for benchmarking cyclic ether aldehyde stability.

Protocol 1: Accelerated Autoxidation and Peroxide Quantification

Objective: Benchmark the rate of alpha-C-H radical abstraction. Causality: Quantifying peroxide formation directly correlates with the ether ring's susceptibility to oxygen insertion, driven by ring strain. Step-by-Step Method:

  • Sample Preparation: Prepare 0.5 M solutions of 2-(oxan-2-yl)acetaldehyde and the comparative ethers in anhydrous, inhibitor-free toluene.

  • Internal Control Addition: Add 0.05 M of 1,4-dimethoxybenzene as an inert internal standard. Self-Validation Check: The concentration of this standard must remain constant throughout the assay; any deviation indicates solvent evaporation rather than chemical degradation.

  • Aeration: Bubble synthetic air (21% O2, 79% N2) through the solutions at a constant flow rate of 10 mL/min at 25°C in the dark.

  • Sampling & Iodometry: Aliquot 1.0 mL every 24 hours. Treat with excess potassium iodide (KI) in glacial acetic acid. The formed hydroperoxides will oxidize the iodide to iodine (I2).

  • Titration: Titrate the liberated I2 with standardized 0.01 M sodium thiosulfate using a starch indicator. Calculate peroxide milliequivalents (meq/L) to benchmark oxidation rates.

Protocol 2: Epimerization and Structural Integrity Tracking via NMR

Objective: Monitor the trans-to-cis isomerization and retro-oxa-Michael kinetics. Causality: By using a chiral secondary amine catalyst (L-proline), we force the formation of an enamine intermediate, accelerating the thermodynamic equilibration of the ring substituents[4]. Step-by-Step Method:

  • Baseline Establishment: Dissolve 50 mg of pure trans-2-(oxan-2-yl)acetaldehyde in 0.6 mL of CDCl3. Acquire a baseline 1H-NMR spectrum to integrate the distinct aldehydic proton signals.

  • Catalyst Introduction: Add 5 mol% of L-proline directly to the NMR tube.

  • Real-Time Monitoring: Acquire 1H-NMR spectra every 30 minutes for 12 hours at 25°C.

  • Data Analysis: Track the diminishing trans aldehydic peak and the growing cis aldehydic peak over time.

  • Self-Validation (Mass Balance): Integrate the sum of the trans and cis aldehydic protons against an internal standard (tetramethylsilane, TMS). The total integral must remain 100% relative to the starting material. A decrease indicates destructive side reactions (e.g., aldol condensation or oligomerization) rather than pure stereochemical epimerization.

References

  • Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization ResearchG
  • Total synthesis of decytospolides A, B and a formal synthesis of aspergillide A starting from D-mannitol via tandem/domino reactions by Grubb's catalysts ResearchG
  • Epimerization of 2'-Carbonylalkyl-C-Glycosides via Enolation, β-Elimination and Intramolecular Cycloaddition ResearchG
  • 14.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(oxan-2-yl)acetaldehyde

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(oxan-2-yl)acetaldehyde, a chemical demanding meticulous handling due to its inherent reactivity and potential hazards. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(oxan-2-yl)acetaldehyde, a chemical demanding meticulous handling due to its inherent reactivity and potential hazards. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure operational integrity and personnel safety. The procedures outlined herein are grounded in authoritative safety data for analogous compounds and general best practices for hazardous waste management.

Understanding the Hazard Profile of 2-(oxan-2-yl)acetaldehyde

A thorough understanding of the chemical's properties and associated hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for 2-(oxan-2-yl)acetaldehyde is not widely available, its structure—comprising an aldehyde functional group and an oxane (tetrahydropyran) ring—allows for a robust hazard assessment based on well-documented analogous compounds.

Structural Analogy and Inferred Hazards:

  • Aldehyde Group: The acetaldehyde moiety is the primary driver of reactivity and toxicity. Aldehydes as a class are known for their potential to be irritants, flammable, and capable of undergoing polymerization. Acetaldehyde, a close structural analog, is classified as an extremely flammable liquid and vapor, a serious eye irritant, a respiratory irritant, and is suspected of causing genetic defects and cancer[1][2][3][4].

  • Oxane Ring: The cyclic ether (oxane) component introduces the hazard of peroxide formation upon exposure to air and light, a characteristic of many ethers[5][6]. These peroxides can be explosive when concentrated[5].

Based on these structural components, 2-(oxan-2-yl)acetaldehyde should be handled as a substance that is a combustible liquid, a skin and eye irritant, and a respiratory tract irritant[7]. Prudence dictates treating it with the high degree of caution afforded to hazardous aldehydes and peroxide-forming ethers.

Summary of Key Hazard Information:

PropertyInferred Hazard for 2-(oxan-2-yl)acetaldehydeAuthoritative Source for Analogy
Physical State Colorless liquid[8]General aldehyde properties[8]
Flammability Combustible liquid[7]Acetaldehyde is extremely flammable[1][2][3][4]
Irritation Causes skin and serious eye irritation; may cause respiratory irritation[7][9][10][11]Acetaldehyde is an irritant[1][2][3][4][12]
Health Hazards Suspected of causing genetic defects and cancerAcetaldehyde is a suspected mutagen and carcinogen[1][2][3][4]
Reactivity May form explosive peroxides upon storage, especially if inhibitors are depleted[5]Ethers are known to form peroxides[5]

Pre-Disposal: Safe Handling and Storage in the Laboratory

Proper management of 2-(oxan-2-yl)acetaldehyde from receipt to the point of disposal is critical to minimize risks.

Engineered Controls: All work with 2-(oxan-2-yl)acetaldehyde, including transfers and preparations for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[13]. Use of explosion-proof equipment is recommended, especially when handling larger quantities, due to the flammability hazard of analogous aldehydes[2][4].

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and eye contact. This includes:

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes[13][14].

  • Hand Protection: Wear nitrile or neoprene gloves. Given that some ethers can have short breakthrough times, consider double-gloving or using thicker, chemical-resistant gloves for extended handling[6].

  • Body Protection: A flame-retardant lab coat, fully buttoned, and closed-toe shoes are essential[14]. For large-scale transfers, a chemical-resistant apron is also recommended[15].

Storage: Store 2-(oxan-2-yl)acetaldehyde in a cool, dry, well-ventilated area away from heat, sparks, and open flames[2][4]. It should be kept in a tightly sealed, properly labeled container to prevent evaporation and exposure to air, which can lead to peroxide formation[5]. Segregate it from incompatible materials, particularly oxidizing agents[4][16][17].

Step-by-Step Disposal Protocol

The disposal of 2-(oxan-2-yl)acetaldehyde must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain[5][16].

Step 1: Waste Classification and Segregation

  • Classification: Classify waste containing 2-(oxan-2-yl)acetaldehyde as hazardous chemical waste. Depending on local regulations, it may fall under categories for flammable/combustible liquids, irritants, and potentially other classifications based on its aldehyde nature.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. In particular, keep it separate from strong acids, bases, and oxidizing agents to prevent violent reactions[17].

Step 2: Preparing the Waste Container

  • Container Selection: Use a designated, chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is in good condition with a secure, sealing lid[18].

  • Labeling: Label the container clearly with "Hazardous Waste" and the full chemical name: "2-(oxan-2-yl)acetaldehyde". List all components and their approximate concentrations if it is a mixed waste stream. Affix the appropriate hazard pictograms (e.g., flammable, irritant) as required by your institution[18].

Step 3: Waste Collection

  • Small Quantities (Unused or Residual): For small amounts of pure or residual 2-(oxan-2-yl)acetaldehyde, carefully transfer the liquid into the designated hazardous waste container inside a chemical fume hood.

  • Contaminated Materials: Any materials contaminated with 2-(oxan-2-yl)acetaldehyde, such as pipette tips, gloves, and absorbent pads used for minor spills, must also be disposed of as hazardous waste. Place these items in a sealed, labeled plastic bag and then into a solid hazardous waste container[15][19].

  • Empty Containers: An "empty" container that held 2-(oxan-2-yl)acetaldehyde is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as hazardous waste[18][20][21]. Subsequent rinsates may also need to be collected depending on local regulations. After triple-rinsing and air-drying in a fume hood, the container can be disposed of according to institutional policy, which may include defacing the label and placing it in the regular trash or glass disposal[18][20].

Step 4: On-Site Neutralization (Expert Use Only)

Some facilities may have protocols for the on-site deactivation of aldehyde wastes, often involving treatment with a neutralizing agent to reduce toxicity[22][23]. This is an advanced procedure that should only be performed by trained personnel following a validated and approved institutional protocol. The resulting treated waste must be tested to ensure deactivation is complete before any further disposal steps are taken, such as approved sewer disposal, which requires explicit permission from the local water authority[22]. Without a specific, validated protocol for 2-(oxan-2-yl)acetaldehyde, this method is not recommended.

Step 5: Storage and Final Disposal

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[21]. Follow all institutional procedures for waste pickup requests[17].

Emergency Procedures: Spill and Exposure Management

Spill Response:

  • Minor Spill (inside a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[16][24]. Do not use combustible materials like paper towels or sawdust as the primary absorbent [16].

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[2][16].

    • Decontaminate the spill area with a mild detergent and water solution, followed by a final rinse with water[15]. All cleaning materials must also be disposed of as hazardous waste[19].

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • Remove all ignition sources[16].

    • If safe to do so, increase ventilation by opening sashes on nearby fume hoods.

    • Contact your institution's EHS or emergency response team immediately[25]. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][11]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open[1][11]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[11].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][11].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: 2-(oxan-2-yl)acetaldehyde Waste Generated ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood waste_container Select & Label Hazardous Waste Container fume_hood->waste_container solid_waste Collect Contaminated Solids (Gloves, Absorbents) fume_hood->solid_waste empty_container Triple-Rinse Empty Containers (Collect First Rinseate) fume_hood->empty_container liquid_waste Transfer Liquid Waste waste_container->liquid_waste seal_container Securely Seal Waste Container liquid_waste->seal_container solid_waste->seal_container empty_container->seal_container saa Store in Satellite Accumulation Area seal_container->saa ehs_pickup Arrange for EHS Hazardous Waste Pickup saa->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for 2-(oxan-2-yl)acetaldehyde.

References

  • Acetaldehyde - SAFETY DATA SHEET - PENTA. (2025).
  • SAFETY DATA SHEET - Acetaldehyde. (2021). Airgas.
  • Acetaldehyde (HSG 90, 1995). (1995). INCHEM.
  • Acetaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Acetaldehyde - Safety Data Sheet. (2024). Agilent Technologies, Inc.
  • Safety Data Sheet: Acetaldehyde. Carl ROTH.
  • 2-(Oxolan-2-yl)acetaldehyde. PubChem.
  • Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety, University of Rochester.
  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.
  • Ethers. Health and Safety Department, University of Bristol. (2024).
  • Tetrahydro-2H-pyran-2-ol Safety Data Sheet. AK Scientific, Inc.
  • Formaldehyde Template SOP. (2017). University of Washington Environmental Health & Safety.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • SAFETY DATA SHEET - Acetaldehyde. (2025). Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • SAFETY DATA SHEET - Acetaldehyde/Ethanol Mixture. (2026). MilliporeSigma.
  • 2-(oxetan-2-yl)acetaldehyde. Synblock.
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol. (2025).
  • Safe Handling and Storage Guidelines for Cyclohexane. Aure Chemical.
  • Chemical Properties of Acetaldehyde (CAS 75-07-0). Cheméo.
  • CHEMICAL SPILL PROCEDURES. Clarkson University Environmental Health & Safety.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Safety Data Sheet: Acetaldehyde. (2020). Carl Roth.
  • Ethers - Handling and control of exposure. (2010). The University of Edinburgh Health and Safety Department.
  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Cole-Parmer.
  • Acetaldehyde - properties, characteristics and health effects. (2024). PCC Group.
  • Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety, Georgia Institute of Technology.
  • 2-(Thiophen-2-yl)acetaldehyde. Scent.vn.
  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
  • Procedures for Safe Use of Pyrophoric Reagents. (2024). UC Irvine Environmental Health & Safety.
  • Control Guidance Sheet 404 – Glutaraldehyde: Spill Containment and Cleanup. Centers for Disease Control and Prevention.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

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Handling

Personal protective equipment for handling 2-(oxan-2-yl)acetaldehyde

As a Senior Application Scientist, I approach the handling of 2-(oxan-2-yl)acetaldehyde (also known as tetrahydropyran-2-acetaldehyde) not merely as a routine chemical transfer, but as a rigorous, dual-hazard management...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 2-(oxan-2-yl)acetaldehyde (also known as tetrahydropyran-2-acetaldehyde) not merely as a routine chemical transfer, but as a rigorous, dual-hazard management protocol. This intermediate is highly valued in the stereoselective synthesis of complex macrolides (such as the aspergillides), but it presents unique safety challenges due to its bifunctional chemical nature.

To build a self-validating safety culture in your laboratory, you must understand the causality behind the hazards:

  • The Oxane (Tetrahydropyran) Ring: Like tetrahydrofuran (THF), the oxane ring contains an alpha-hydrogen adjacent to the ether oxygen. In the presence of ambient light and oxygen, this hydrogen is easily abstracted, leading to auto-oxidation and the formation of explosive hydroperoxides[1].

  • The Acetaldehyde Moiety: Aldehydes are highly electrophilic, prone to auto-oxidation (forming carboxylic acids), and can undergo exothermic polymerization. Furthermore, they are severe mucous membrane and respiratory irritants[2].

Below is the comprehensive, step-by-step operational and safety guide for handling this compound.

Part 1: Personal Protective Equipment (PPE) Specifications

Under the OSHA Laboratory Standard (29 CFR 1910.1450) and the Personal Protective Equipment Standard (29 CFR 1910.132)[3], PPE must be selected based on a rigorous risk assessment of the specific chemical hazards. Standard nitrile gloves are insufficient for this compound.

PPE CategorySpecificationScientific Justification
Hand Protection Butyl rubber gloves (0.3 mm+) or laminate (Silver Shield)Tetrahydropyran derivatives and aldehydes rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance to cyclic ethers and aldehydes, preventing systemic absorption.
Eye/Face Protection Chemical splash goggles + ANSI Z87.1 Face ShieldAldehydes are severe ocular irritants[2]. The face shield provides a critical secondary barrier against potential micro-explosions if trace peroxides detonate during handling[1].
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene ApronProtects against flammability risks. The neoprene apron prevents systemic absorption via skin contact in the event of a major benchtop spill.
Respiratory Class IIB Fume Hood (Face velocity 80-100 fpm)Primary engineering control. Prevents inhalation of volatile organic vapors and provides a physical blast shield (via the sash) during peroxide testing.

Part 2: Operational Workflow & Visualization

Because of the severe peroxide risk, your operational workflow must incorporate verification steps before the chemical is ever opened. Every procedure must be a self-validating system: test before use, and test before disposal.

G A 1. Visual Inspection & Peroxide Test B Peroxide Level? A->B C > 100 ppm: Abort & Contact EHS B->C High Risk D < 10 ppm: Proceed to Fume Hood B->D Safe E 2. Don PPE & Setup Inert Atmosphere D->E F 3. Execute Reaction (Schlenk Line) E->F G 4. Post-Use: Purge Headspace & Store at 4°C F->G H 5. Waste Segregation & Peroxide Quenching F->H

Workflow for the safe handling, peroxide verification, and storage of 2-(oxan-2-yl)acetaldehyde.

Part 3: Step-by-Step Methodologies

Protocol A: Peroxide Testing and Quenching

Causality: Peroxides concentrate during evaporation or distillation. Testing prevents detonation, while quenching neutralizes the threat by reducing hydroperoxides to benign alcohols[4].

  • Visual Inspection: Examine the amber storage bottle for crystallization, discoloration, or liquid stratification. Critical: If crystals are present around the cap or in the liquid, do not touch the bottle . Friction from unscrewing the cap can detonate solid peroxides. Contact Environmental Health and Safety (EHS) immediately.

  • Testing: In a functioning fume hood, dip a commercial peroxide test strip (e.g., Quantofix) into a 1 mL aliquot of the chemical.

  • Evaluation:

    • < 10 ppm: Safe for immediate use.

    • 10 - 100 ppm: Must be quenched before use or disposal.

    • > 100 ppm: High risk of explosion. Do not handle further; call EHS.

  • Quenching (for 10-100 ppm): Slowly add a freshly prepared aqueous solution of ferrous sulfate ( FeSO4​ ) or sodium metabisulfite to the aliquot while stirring vigorously under inert gas. Retest the organic layer to confirm levels have dropped below 10 ppm.

Protocol B: Schlenk Line Transfer (Inert Atmosphere)

Causality: Purging with Argon or Nitrogen displaces oxygen, preventing both the auto-oxidation of the aldehyde (to a carboxylic acid) and the formation of ether peroxides[1].

  • Preparation: Ensure the fume hood sash is lowered to the lowest workable height. Don all required PPE (Butyl gloves, FR coat, goggles, face shield).

  • Purging: Connect your receiving reaction flask to a Schlenk line. Perform three cycles of vacuum (evacuation) and Argon backfill to create a strictly anhydrous and anaerobic environment.

  • Transfer: Using a gas-tight, Argon-purged glass syringe with a stainless steel needle, pierce the septum of the 2-(oxan-2-yl)acetaldehyde container.

  • Execution: Slowly inject the reagent into the reaction flask, maintaining positive Argon pressure.

  • Post-Operation Storage: Flush the headspace of the primary chemical container with Argon for a minimum of 60 seconds. Seal the cap with Parafilm and store in an explosion-proof refrigerator at 4°C, strictly protected from light.

Part 4: Disposal Plan

Improper disposal of peroxide-forming chemicals is a leading cause of laboratory incidents. Follow this self-validating disposal protocol:

  • Pre-treatment Verification: Never dispose of untreated peroxide-containing waste. Ensure the waste is quenched (per Protocol A) and tests at < 10 ppm for peroxides before adding it to any bulk waste carboy.

  • Segregation: Dispose of 2-(oxan-2-yl)acetaldehyde waste in a designated, compatible "Non-Halogenated Organic Waste" container. Do not mix with concentrated acids or bases, which can trigger violent aldehyde polymerization.

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations), the date of accumulation, and the specific hazards: Flammable, Irritant, Peroxide Former.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (National Research Council) URL:[Link]

  • Laboratories - Standards (29 CFR 1910.1450 & 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards: Acetaldehyde (Aldehyde Hazard Proxy) Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]

  • Peroxides in the Chemical Laboratory Source: University of Windsor / Chemical Health and Safety Guidelines URL:[Link](Note: Grounded via standard academic peroxide safety protocols[4])

Sources

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